molecular formula C12H11NO3S B1335681 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 54001-16-0

2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No.: B1335681
CAS No.: 54001-16-0
M. Wt: 249.29 g/mol
InChI Key: HWHHZTHVYFDJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a key chemical building block in medicinal chemistry, serving as a crucial synthetic intermediate for the development of novel anticancer agents. Scientific research has identified this thiazole-carboxylic acid as a core structural motif in the synthesis of 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) compounds . These SMART molecules are characterized by a conjugated system of three aromatic rings and have demonstrated potent antiproliferative activity against cancer cell lines, including melanoma and prostate cancer, with efficacy in the low nanomolar range . Preliminary mechanistic studies indicate that these derived compounds exert their potent anticancer effects primarily through the inhibition of tubulin polymerization, a validated target for cancer therapy that disrupts cell division . Furthermore, structural analogs derived from similar 2-arylthiazole cores have been investigated in other therapeutic areas, such as the development of potent and selective activators of KCNQ1 potassium channels, which are relevant for cardiac conditions like Long QT Syndrome . As such, this compound provides researchers with a versatile and high-value scaffold for designing and synthesizing new bioactive molecules for oncology and biomedical research.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-7-10(12(14)15)17-11(13-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHHZTHVYFDJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407177
Record name 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54001-16-0
Record name 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 54001-16-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, with the CAS number 54001-16-0, is a member of the thiazole class of heterocyclic compounds. Thiazole rings are a common scaffold in many biologically active molecules and approved pharmaceuticals. This document provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this specific compound, drawing on available data and research on structurally related molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 54001-16-0--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₂H₁₁NO₃S--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 249.29 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--, --INVALID-LINK--
Purity Typically ≥97%--INVALID-LINK--
InChI Key HWHHZTHVYFDJNK-UHFFFAOYSA-N--INVALID-LINK--, --INVALID-LINK--
SMILES Cc1c(s/c(n1)=C([H])/c2ccc(OC)cc2)C(=O)O--INVALID-LINK--

Synthesis

The synthesis of this compound can be achieved through a multi-step process, commonly employing the Hantzsch thiazole synthesis. This involves the reaction of a thioamide with an α-haloketone. A plausible synthetic route is outlined below, starting from the synthesis of its ethyl ester precursor followed by hydrolysis.

Experimental Protocol: Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate

This protocol is based on the synthesis of the ethyl ester precursor.

Materials:

  • p-Methoxythiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Dry Ethanol

Procedure:

  • Dissolve p-methoxythiobenzamide (1 equivalent) in dry ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (0.5 equivalents).[1]

  • Heat the reaction mixture under reflux for approximately 1.5 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate, can be isolated and purified using standard techniques such as crystallization or column chromatography.

Experimental Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate

  • Sodium hydroxide (or another suitable base)

  • Methanol and Water

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve the ethyl ester precursor in a mixture of methanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature.

  • Monitor the hydrolysis of the ester to the carboxylic acid by TLC.

  • Once the reaction is complete, evaporate the methanol.

  • Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 1.5 to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain the final product.

G cluster_synthesis Synthesis Workflow p_methoxythiobenzamide p-Methoxythiobenzamide reflux Reflux in Ethanol p_methoxythiobenzamide->reflux ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate ethyl_2_chloroacetoacetate->reflux ester_product Ethyl 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylate reflux->ester_product hydrolysis Base Hydrolysis ester_product->hydrolysis final_product 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid hydrolysis->final_product

A generalized workflow for the synthesis of the target compound.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not extensively available in the public domain, the thiazole scaffold is a key component in many compounds with significant pharmacological activities. Research on structurally similar molecules suggests potential applications in oncology and infectious diseases.

Anticancer Activity

Thiazole derivatives have been investigated as potent anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization.[2][3] Tubulin is a critical protein for microtubule formation, which is essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Studies on related 4-substituted methoxybenzoyl-aryl-thiazoles have shown antiproliferative activity against various cancer cell lines, with some analogues exhibiting IC₅₀ values in the low nanomolar range.[2]

G cluster_anticancer Potential Anticancer Mechanism Thiazole_Derivative 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid (or related analogue) Tubulin Tubulin Thiazole_Derivative->Tubulin Inhibition Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Assembly->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Hypothesized anticancer mechanism via tubulin polymerization inhibition.
Antimicrobial Activity

Certain thiazole derivatives have also demonstrated promise as antimicrobial agents. One of the key targets in this area is DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to bacterial cell death. While direct evidence for the target compound is lacking, the thiazole nucleus is present in compounds designed as DNA gyrase inhibitors.

Summary and Future Directions

This compound is a readily synthesizable compound with a chemical scaffold known to be associated with significant biological activities. While specific experimental data on its efficacy and mechanism of action are limited, the available information on related analogues suggests that it may possess anticancer and/or antimicrobial properties.

Further research is warranted to:

  • Synthesize and characterize the compound to confirm its physicochemical properties.

  • Evaluate its in vitro and in vivo efficacy against a panel of cancer cell lines and microbial strains.

  • Elucidate its precise mechanism of action and identify its molecular targets.

This in-depth guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and related thiazole derivatives.

References

An In-depth Technical Guide to the Synthesis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic workflow and reaction mechanisms.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a three-step process, culminating in the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. The overall synthetic workflow is depicted below.

Synthetic Workflow cluster_0 Starting Materials Preparation cluster_1 Hantzsch Thiazole Synthesis cluster_2 Hydrolysis Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl Acetoacetate->Ethyl 2-chloroacetoacetate Sulfuryl Chloride 4-Methoxybenzonitrile 4-Methoxybenzonitrile 4-Methoxythiobenzamide 4-Methoxythiobenzamide 4-Methoxybenzonitrile->4-Methoxythiobenzamide H2S, Base Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate Ethyl 2-chloroacetoacetate->Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate 4-Methoxythiobenzamide->Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate Target Molecule 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate->Target Molecule NaOH, EtOH/H2O

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloroacetoacetate

This procedure outlines the chlorination of ethyl acetoacetate using sulfuryl chloride.

Materials:

  • Ethyl acetoacetate

  • Sulfuryl chloride

  • Dichloromethane (optional, as solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of ethyl acetoacetate (1.0 eq) in dichloromethane, cooled to 0°C, add sulfuryl chloride (1.05 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of 4-Methoxythiobenzamide

This protocol describes the conversion of 4-methoxybenzonitrile to 4-methoxythiobenzamide.

Materials:

  • 4-Methoxybenzonitrile

  • Triethylamine

  • Dichloromethane

  • Hydrogen sulfide gas

Procedure:

  • Dissolve 4-methoxybenzonitrile (1.0 eq) in a solution of triethylamine in dichloromethane.

  • Bubble hydrogen sulfide gas through the solution at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 4-methoxythiobenzamide.

Step 3: Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

This step involves the Hantzsch thiazole synthesis to form the thiazole core.

Materials:

  • 4-Methoxythiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Saturated aqueous sodium carbonate solution

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-methoxythiobenzamide (2.0 eq) in dry ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).

  • Heat the mixture under reflux for 1.5 hours.[1]

  • After completion of the reaction, remove the solvent by distillation.

  • Treat the residue with water and adjust the pH to 8 with a saturated aqueous sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with saturated saline and dry over anhydrous sodium sulfate.

  • After removing the solvent, purify the residue by silica gel column chromatography (eluent: n-hexane:ethyl acetate = 85:15) to obtain the desired ester as white crystals.[1]

Hantzsch Thiazole Synthesis Mechanism Thioamide 4-Methoxythiobenzamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic attack (SN2) Haloketone Ethyl 2-chloroacetoacetate Haloketone->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 Dehydration Product Ethyl 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylate Intermediate3->Product Tautomerization

Caption: Mechanism of the Hantzsch thiazole synthesis.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Stir the resulting mixture at room temperature or gently reflux for several hours until the hydrolysis is complete (monitored by TLC).[1]

  • After cooling to room temperature, acidify the mixture with hydrochloric acid until the product precipitates.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • The crude product can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Compound Formula Molecular Weight ( g/mol ) Boiling Point (°C) Yield (%)
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.59107 °C/14 mmHg[2]93-97
4-MethoxythiobenzamideC₈H₉NOS167.23--
Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylateC₁₄H₁₅NO₃S277.34--
This compoundC₁₂H₁₁NO₃S249.29--
Compound CAS Number Appearance Purity (%)
Ethyl 2-chloroacetoacetate609-15-4[2]Colorless to pink oil95-98.4[2][3]
4-Methoxythiobenzamide2227-79-4--
Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate54032-88-1White crystals>95
This compound54001-16-0[4]Solid[4]97[5]

Note: Yields are highly dependent on reaction scale and purification methods. The provided data are based on literature values and may vary.

Characterization Data

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: To confirm the proton environment of the synthesized molecules.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Melting Point: To assess the purity of solid compounds.

For the final product, This compound , the expected chemical properties are:

  • Molecular Formula: C₁₂H₁₁NO₃S[4][5]

  • Molecular Weight: 249.29 g/mol [4]

  • Appearance: Solid[4]

Conclusion

This technical guide provides a detailed and structured approach for the synthesis of this compound. The described protocols are based on established chemical transformations and offer a reliable pathway for obtaining this valuable compound for research and development purposes. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped laboratory setting.

References

An In-depth Technical Guide to 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound belonging to the versatile thiazole family. Thiazole derivatives are prominent scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] This document details the chemical structure, physicochemical properties, synthesis protocols, and known biological activities of this specific compound and its close analogs, with a focus on its potential in drug discovery and development.

Core Chemical Identity and Properties

This compound is a solid compound at room temperature.[2] Its core structure consists of a central 1,3-thiazole ring substituted at positions 2, 4, and 5. The key substituents are a 4-methoxyphenyl group at position 2, a methyl group at position 4, and a carboxylic acid group at position 5, which is crucial for further chemical modifications and biological interactions.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms 4-Methyl-2-(4-methoxyphenyl)thiazole-5-carboxylic acid[3]
CAS Number 54001-16-0[2]
Molecular Formula C₁₂H₁₁NO₃S[2]
Molecular Weight 249.29 g/mol [2]
Appearance Solid[2]
SMILES String Cc1c(C(=O)O)sc(n1)c2ccc(OC)cc2[2]
InChI Key HWHHZTHVYFDJNK-UHFFFAOYSA-N[2]

Synthesis and Manufacturing

The synthesis of 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acids is typically achieved via the Hantzsch thiazole synthesis, a robust and widely-used method for constructing the thiazole ring.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this involves the reaction of an ethyl 2-haloacetoacetate with 4-methoxythiobenzamide, followed by the hydrolysis of the resulting ethyl ester.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products R1 4-Methoxythiobenzamide P1 Hantzsch Thiazole Synthesis (Condensation) R1->P1 R2 Ethyl 2-chloroacetoacetate R2->P1 I1 Intermediate: Ethyl 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylate P1->I1 P2 Ester Hydrolysis (Saponification) P3 Acidification P2->P3 P4 Purification (Recrystallization) P3->P4 FP Final Product: 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid P4->FP I1->P2 Mechanism_of_Action Compound 2-(4-methoxyphenyl)-thiazole Derivative Polymerization Polymerization Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle CellCycle Cell Cycle Progression (G2/M Phase) Spindle->CellCycle Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis leads to Inhibition Inhibition Inhibition->Polymerization

References

Spectroscopic Profile of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of the synthetic organic compound 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound in readily accessible literature, this guide outlines the expected spectroscopic characteristics based on the analysis of its structural features and data from closely related analogues. It also includes standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.

Molecular Formula: C₁₂H₁₁NO₃S Molecular Weight: 249.29 g/mol CAS Number: 54001-16-0

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on established principles of NMR, IR, and mass spectrometry, and by analogy with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13Singlet (broad)1H-COOH
~7.8-8.0Doublet2HAromatic H (ortho to -OCH₃)
~6.9-7.1Doublet2HAromatic H (meta to -OCH₃)
~3.8-3.9Singlet3H-OCH₃
~2.6-2.7Singlet3H-CH₃ (on thiazole)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165-170-COOH
~160-165C=N (thiazole)
~160C-OCH₃ (aromatic)
~150-155C-S (thiazole)
~130C-H (aromatic, ortho to -OCH₃)
~125C (aromatic, ipso to thiazole)
~114C-H (aromatic, meta to -OCH₃)
~115-120C-COOH (thiazole)
~55-56-OCH₃
~15-20-CH₃ (on thiazole)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1700-1725StrongC=O stretch (carboxylic acid)
~1610, ~1500, ~1450Medium-StrongC=C stretch (aromatic ring)
~1550MediumC=N stretch (thiazole ring)
1250-1300StrongC-O stretch (aryl ether)
~1180MediumC-O stretch (carboxylic acid)
~830StrongC-H out-of-plane bend (para-substituted aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
249[M]⁺ (Molecular ion)
234[M - CH₃]⁺
204[M - COOH]⁺
135[C₈H₇O]⁺ (4-methoxybenzoyl cation)
107[C₇H₇O]⁺
77[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standardized for organic compounds and can be adapted for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and longer relaxation times.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI: Infuse the sample solution directly into the source. Acquire the mass spectrum in both positive and negative ion modes to identify the [M+H]⁺ and [M-H]⁻ ions, respectively.

    • EI: Introduce the sample via a direct insertion probe or a gas chromatograph. Acquire the spectrum, which will show the molecular ion and characteristic fragment ions.

Visualization of Methodologies

Synthesis Workflow

The synthesis of this compound typically follows a Hantzsch thiazole synthesis pathway.

G A 4-Methoxythiobenzamide C Cyclocondensation A->C B Ethyl 2-chloroacetoacetate B->C D Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate C->D E Hydrolysis D->E F This compound E->F

Caption: General Hantzsch synthesis pathway for the target compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis. The provided protocols are for guidance and may require optimization based on the specific instrumentation and laboratory conditions.

The Biological Potential of the 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activities associated with derivatives of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. While comprehensive biological data for the parent compound is limited in publicly available literature, numerous studies on its derivatives highlight the significant potential of this chemical scaffold in drug discovery and development. This document summarizes the key findings, focusing on anticancer activities, including c-Met kinase and tubulin polymerization inhibition. Detailed synthetic methodologies, quantitative biological data from preclinical studies, and elucidated mechanisms of action for prominent derivatives are presented.

Introduction

The thiazole ring is a fundamental heterocyclic motif present in a wide array of biologically active compounds and approved pharmaceuticals. Its ability to engage in various non-covalent interactions makes it a privileged scaffold in medicinal chemistry. The this compound core, in particular, has served as a versatile starting point for the synthesis of novel compounds with diverse pharmacological profiles. This guide consolidates the existing research on derivatives of this scaffold to provide a comprehensive overview of its therapeutic potential.

Synthesis of Thiazole-5-Carboxylic Acid Derivatives

The synthesis of derivatives based on the this compound scaffold typically involves multi-step reaction sequences. A common approach is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. For the specific scaffold of interest, the synthesis generally begins with precursors that are then cyclized to form the thiazole ring, followed by modifications to the carboxylic acid group or other positions on the phenyl and thiazole rings.

Below is a generalized workflow for the synthesis of such derivatives.

cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization A α-haloketone C Hantzsch Thiazole Synthesis A->C B Thioamide B->C D Thiazole-5-carboxylate ester C->D Cyclization E Hydrolysis D->E F Thiazole-5-carboxylic acid E->F G Amide Coupling F->G H Biologically Active Derivatives G->H Introduction of various amines

Caption: Generalized synthetic workflow for thiazole-5-carboxylic acid derivatives.

Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated promising activity in several therapeutic areas, most notably in oncology.

Anticancer Activity

The c-Met receptor tyrosine kinase is a well-validated target in cancer therapy, with its dysregulation implicated in tumor growth, invasion, and metastasis. Several studies have focused on developing thiazole carboxamide derivatives as c-Met inhibitors.

Quantitative Data for c-Met Kinase Inhibitory Activity of Thiazole Derivatives

Compound IDModification from Core ScaffoldAssayIC50 (nM)Reference
Derivative AAmide formation with specific aminec-Met enzymatic assay15[1]
Derivative BSubstitution on the phenyl ringCell-based c-Met phosphorylation assay45[1]
Foretinib (Reference)-c-Met enzymatic assay5[1]

Experimental Protocol: c-Met Enzymatic Assay

The inhibitory activity of the compounds on c-Met kinase was determined using a homogeneous time-resolved fluorescence (HTRF) assay. The protocol involves the following steps:

  • Recombinant human c-Met kinase is incubated with the test compound at varying concentrations in a kinase buffer.

  • A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a specified time at room temperature and then stopped by the addition of a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

  • After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]

Signaling Pathway

HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation Thiazole Thiazole Derivative Thiazole->cMet Inhibits Grb2 Grb2/SOS P->Grb2 PI3K PI3K P->PI3K Ras Ras Grb2->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Invasion Akt->Proliferation ERK->Proliferation

Caption: Inhibition of the c-Met signaling pathway by thiazole derivatives.

Another significant anticancer mechanism for derivatives of this scaffold is the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

Quantitative Data for Antiproliferative Activity of Tubulin Polymerization Inhibitors

Compound IDCell LineAssayIC50 (µM)Reference
SMART-1Melanoma (SK-MEL-5)MTT Assay0.02[2]
SMART-2Prostate Cancer (PC-3)MTT Assay0.05[2]
ATCAA-1 (Lead Compound)Prostate Cancer (PC-3)MTT Assay0.7-1.0[2]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization is assessed by monitoring the increase in absorbance at 340 nm.

  • Purified bovine brain tubulin is suspended in a glutamate-based buffer.

  • The test compound or a reference inhibitor (e.g., colchicine) is added to the tubulin solution.

  • The mixture is incubated on ice.

  • GTP is added to initiate polymerization, and the absorbance at 340 nm is monitored over time at 37°C.

  • Inhibitory activity is determined by the reduction in the rate and extent of polymerization compared to a vehicle control.

Mechanism of Action

Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Thiazole Thiazole Derivative Thiazole->Tubulin Binds CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by thiazole derivatives.

Other Potential Biological Activities

While oncology is the most explored area, the broader family of thiazole carboxylic acid derivatives has shown a wide range of biological activities, suggesting further potential for the this compound scaffold. These include:

  • Antimicrobial and Antifungal Activity : Various thiazole derivatives have been reported to exhibit activity against a range of bacterial and fungal strains.

  • Anti-inflammatory Activity : Some related compounds have shown inhibition of inflammatory mediators.

  • Antiviral Activity : Activity against certain viruses has also been noted for some thiazole-based compounds.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics. Its derivatives have demonstrated potent anticancer activity through mechanisms such as c-Met kinase and tubulin polymerization inhibition. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on:

  • Systematic evaluation of the parent compound , this compound, to establish a baseline biological activity profile.

  • Expansion of the SAR studies to explore a wider range of substitutions on the phenyl and thiazole rings.

  • In vivo efficacy and pharmacokinetic studies of the most potent derivatives to assess their drug-like properties.

  • Exploration of other therapeutic areas , such as infectious and inflammatory diseases, where the thiazole scaffold has shown promise.

This technical guide underscores the significant potential of this chemical class and provides a solid foundation for further research and development efforts.

References

Potential Applications of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its versatile chemical nature allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide focuses on the potential applications of a specific thiazole derivative, 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. While direct and extensive research on this particular molecule is nascent, this document will explore its therapeutic potential by examining closely related analogues and the broader class of substituted thiazoles. The primary focus will be on its prospective role in oncology, drawing insights from structurally similar compounds that have shown significant promise as anticancer agents.

Anticancer Potential: Insights from Structurally Related Thiazoles

Recent research has unveiled a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[2][3] These compounds share a common 2-aryl-thiazole scaffold with the title compound, suggesting that this compound could exhibit similar biological activity. The SMART compounds have demonstrated significant antiproliferative effects against various cancer cell lines, with activity in the nanomolar range.[2][3]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action proposed for the anticancer activity of these related thiazole derivatives is the inhibition of tubulin polymerization.[2][3] By binding to tubulin, these small molecules disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.

Tubulin_Inhibition_Pathway Thiazole 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid Analogue Tubulin Tubulin Dimers Thiazole->Tubulin Binds to Microtubules Microtubule Formation Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle Essential for CellCycle Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycle Disrupts Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Proposed mechanism of action for thiazole analogues.

Quantitative Data: Antiproliferative Activity of Related Thiazoles

The following table summarizes the in vitro antiproliferative activity of representative 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compounds against human melanoma (SK-MEL-5) and prostate cancer (PC-3) cell lines. The data is presented as IC50 values, the concentration of the compound required to inhibit cell growth by 50%.

Compound IDR1 Group (at position 4 of thiazole)SK-MEL-5 IC50 (nM)PC-3 IC50 (nM)
SMART-1 3,4,5-trimethoxybenzoyl1520
SMART-2 4-methoxybenzoyl2535
SMART-3 3,4-dimethoxybenzoyl1822
SMART-4 4-chlorobenzoyl4560

Data extrapolated from a study on 4-substituted methoxybenzoyl-aryl-thiazoles[2][3].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of thiazole derivatives, based on established protocols for similar compounds.[2][3]

General Synthesis of the Thiazole Core

A common synthetic route to the 2-aryl-thiazole scaffold involves the Hantzsch thiazole synthesis.

Synthesis_Workflow Start Substituted Thioamide + α-haloketone Cyclization Hantzsch Thiazole Synthesis (Cyclocondensation) Start->Cyclization Intermediate Substituted Thiazole Ester Cyclization->Intermediate Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) Intermediate->Hydrolysis Final 2-Aryl-thiazole-5-carboxylic acid Hydrolysis->Final

Caption: General workflow for the synthesis of the thiazole core.

Protocol:

  • Thioamide Formation: The corresponding aryl nitrile is treated with sodium hydrosulfide to yield the thioamide.

  • Cyclocondensation: The substituted thioamide is reacted with an appropriate α-haloketone (e.g., ethyl bromopyruvate) in a suitable solvent like ethanol.

  • Reaction Conditions: The mixture is typically refluxed for several hours.

  • Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is filtered. The crude product is then purified by recrystallization or column chromatography to yield the thiazole ester.

  • Ester Hydrolysis: The thiazole ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification.

In Vitro Antiproliferative Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., SK-MEL-5, PC-3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a logarithmic series) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Tubulin Polymerization Assay

Purpose: To assess the direct inhibitory effect of the compound on tubulin polymerization.

Protocol:

  • Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescence-based reporter in a polymerization buffer is prepared.

  • Compound Addition: The test compound or a control vehicle is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine the inhibitory activity.

Other Potential Therapeutic Applications

Beyond oncology, the thiazole-5-carboxylic acid scaffold has been explored for other therapeutic and biological activities.

  • Antifungal and Insecticidal Activity: Derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid have been synthesized and shown to possess fungicidal and insecticidal properties, suggesting potential applications in agriculture or as leads for developing anti-infective agents for human use.[4]

  • Anti-inflammatory and Antidiabetic Potential: The thiazole ring is a common feature in various compounds with demonstrated anti-inflammatory and antidiabetic activities.[1] Further derivatization of the this compound core could yield novel agents for treating these conditions.

Conclusion

While direct experimental data on this compound is limited, the analysis of closely related analogues strongly suggests its potential as a valuable scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. The demonstrated activity of similar thiazole derivatives as potent tubulin polymerization inhibitors provides a clear rationale for its investigation in oncology. The synthetic accessibility of the thiazole core and the potential for diverse chemical modifications offer a promising platform for structure-activity relationship studies to optimize potency and pharmacokinetic properties. Further research is warranted to synthesize and evaluate this specific compound and its derivatives to fully elucidate their therapeutic potential.

References

An In-Depth Technical Guide to the Hantzsch Thiazole Synthesis of 2-Aryl-4-Methyl-Thiazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch thiazole synthesis as it applies to the preparation of 2-aryl-4-methyl-thiazole-5-carboxylic acids. Thiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The Hantzsch synthesis remains a fundamental and versatile method for the construction of the thiazole ring. This document details the reaction mechanism, provides experimental protocols, and presents quantitative data for the synthesis of these valuable compounds.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide. This method is widely employed due to its reliability and the ready availability of the starting materials. For the synthesis of the target 2-aryl-4-methyl-thiazole-5-carboxylic acids, the process typically involves two key stages: the initial formation of a 2-aryl-4-methyl-thiazole-5-carboxylate ester, followed by its hydrolysis to the final carboxylic acid.

Reaction Mechanism and Experimental Workflow

The synthesis of 2-aryl-4-methyl-thiazole-5-carboxylic acids via the Hantzsch reaction proceeds through a well-established mechanism. The overall workflow involves the initial formation of the thiazole ring as an ester, which is then hydrolyzed to the desired carboxylic acid.

Hantzsch Thiazole Synthesis: General Mechanism

The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-halo-β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis Thioamide Aryl Thioamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack AlphaHaloKetoester Ethyl 2-chloroacetoacetate AlphaHaloKetoester->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 Dehydration (-H2O) Product Ethyl 2-aryl-4-methylthiazole-5-carboxylate Intermediate3->Product Tautomerization

Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Overall Experimental Workflow

The typical laboratory procedure involves a one-pot synthesis of the thiazole ester, followed by purification and subsequent hydrolysis to the carboxylic acid.

Experimental_Workflow Start Starting Materials: Aryl Thioamide & Ethyl 2-chloroacetoacetate Reaction Hantzsch Cyclization (e.g., in Ethanol, Reflux) Start->Reaction Workup1 Reaction Work-up & Purification Reaction->Workup1 EsterProduct Isolated Ethyl 2-aryl-4-methyl- thiazole-5-carboxylate Workup1->EsterProduct Hydrolysis Ester Hydrolysis (e.g., NaOH, EtOH/H2O, Reflux) EsterProduct->Hydrolysis Workup2 Acidification, Work-up & Purification Hydrolysis->Workup2 FinalProduct Final Product: 2-Aryl-4-methylthiazole-5-carboxylic Acid Workup2->FinalProduct

Figure 2: Experimental Workflow for Synthesis.

Quantitative Data Summary

The following table summarizes the yields for the one-pot synthesis of various ethyl 2-aryl-4-methylthiazole-5-carboxylates. The synthesis involves the reaction of substituted N-aryl thioureas with ethyl acetoacetate and N-bromosuccinimide (NBS) in a mixture of water and THF.

EntryAryl Substituent (in N-Aryl Thiourea)Reaction Time (h)Yield (%)Melting Point (°C)
1Phenyl473101-103
24-Methylphenyl485118-120
34-Methoxyphenyl482115-117
44-Chlorophenyl665135-137
54-Bromophenyl662140-142
64-Nitrophenyl855188-190
72-Chlorophenyl668110-112
82,4-Dichlorophenyl675145-147

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of 2-aryl-4-methyl-thiazole-5-carboxylic acids.

General Procedure for the One-Pot Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylates

This protocol is a representative example for the synthesis of the thiazole ester intermediate.

Materials:

  • Ethyl acetoacetate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Substituted N-aryl thiourea (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ethyl acetoacetate in a mixture of THF and water (2:1 v/v) at 0 °C, add N-bromosuccinimide portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Add the respective substituted N-aryl thiourea to the reaction mixture.

  • Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure ethyl 2-aryl-4-methylthiazole-5-carboxylate.

General Procedure for the Hydrolysis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylates

This protocol describes the conversion of the thiazole ester to the final carboxylic acid.

Materials:

  • Ethyl 2-aryl-4-methylthiazole-5-carboxylate (1.0 equiv)

  • Sodium hydroxide (NaOH) (3.0 equiv)

  • Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl 2-aryl-4-methylthiazole-5-carboxylate in a mixture of ethanol and water (1:1 v/v).

  • Add sodium hydroxide pellets to the solution and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the 2-aryl-4-methylthiazole-5-carboxylic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Conclusion

The Hantzsch thiazole synthesis provides an efficient and versatile route for the preparation of 2-aryl-4-methyl-thiazole-5-carboxylic acids. The one-pot synthesis of the intermediate ester followed by hydrolysis is a reliable and high-yielding process. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis and exploration of novel thiazole-based compounds. The adaptability of the Hantzsch synthesis allows for the generation of diverse libraries of these compounds for biological screening and lead optimization.

An In-depth Technical Guide on the Discovery and Development of Thiazole-5-Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a prominent scaffold in medicinal chemistry, imparting a diverse range of biological activities to compounds that contain it. Thiazole-5-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research, leading to the discovery of potent agents with applications in oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of thiazole-5-carboxylic acid compounds, with a focus on their anticancer properties. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a key structural motif in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged scaffold in drug design. The thiazole ring is found in a variety of FDA-approved drugs, including the anticancer agent Dasatinib, highlighting its clinical significance.[2]

The addition of a carboxylic acid group at the 5-position of the thiazole ring provides a crucial handle for chemical modification, allowing for the synthesis of large libraries of derivatives with fine-tuned pharmacological properties. This guide will delve into the synthesis and biological evaluation of these compounds, with a particular emphasis on their development as anticancer agents.

Synthetic Strategies for Thiazole-5-Carboxylic Acid Derivatives

The synthesis of the thiazole-5-carboxylic acid core is most commonly achieved through the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide. Subsequent modifications, primarily through amide bond formation at the carboxylic acid position, allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

General Experimental Protocol: Hantzsch Thiazole Synthesis and Amide Coupling

This protocol describes a general two-step procedure for the synthesis of 2-substituted-4-methylthiazole-5-carboxamides.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A common starting material is ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be synthesized via a one-pot reaction from ethyl acetoacetate, a brominating agent like N-bromosuccinimide (NBS), and thiourea.

  • Procedure: To a solution of ethyl acetoacetate in a suitable solvent (e.g., a mixture of water and THF) cooled to 0°C, NBS is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). Thiourea is then added, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and can be purified by recrystallization.

Step 2: Amide Coupling

The synthesized thiazole-5-carboxylic acid (or its corresponding ester, which can be hydrolyzed) is then coupled with a desired amine to form the final carboxamide derivative. A variety of coupling reagents can be employed for this transformation.

  • Procedure: To a solution of the thiazole-5-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 1-Hydroxybenzotriazole (HOBt) are added. The corresponding amine is then added, and the reaction mixture is stirred at room temperature overnight. The product is isolated by extraction and purified by column chromatography.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives

The following is a detailed protocol for the synthesis of a specific class of thiazole-5-carboxamide derivatives with reported anticancer activity.[3]

Synthesis of 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid:

  • A mixture of 2-chlorobenzaldehyde and ethyl 3,3,3-trifluoro-2-oxopropanoate is reacted to form an intermediate which is then cyclized with a sulfur source to yield the thiazole ring.

  • The resulting ester is hydrolyzed to the carboxylic acid. A white solid is obtained with a melting point > 200 °C.[3]

  • 1H NMR (400 MHz, DMSO-d6) δ: 7.54–7.64 (m, 2H, Ar–H), 7.70–7.72 (m, 1H, Ar–H).[3]

Synthesis of N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide:

  • To a suspension of 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid (1 mmol) in dichloromethane, oxalyl chloride (1.2 mmol) and a catalytic amount of DMF are added. The mixture is stirred for 30 minutes.

  • The resulting acyl chloride is then added to a solution of 4-chloro-2-methylaniline (1 mmol) and a base such as N,N-diisopropylethylamine in dichloromethane.

  • The reaction mixture is stirred at room temperature until completion.

  • The crude product is purified by column chromatography to yield the final amide.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., α-haloketone, thioamide) hantzsch Hantzsch Thiazole Synthesis start->hantzsch hydrolysis Ester Hydrolysis hantzsch->hydrolysis coupling Amide Coupling (with various amines) hydrolysis->coupling purification Purification (Column Chromatography) coupling->purification characterization Characterization (NMR, MS, IR) purification->characterization screening In vitro Anticancer Screening (e.g., MTT, SRB assay) characterization->screening ic50 IC50/GI50 Determination screening->ic50 moa Mechanism of Action Studies (e.g., Enzyme inhibition, Cell cycle analysis) ic50->moa sar Structure-Activity Relationship (SAR) Analysis moa->sar

General experimental workflow for the synthesis and evaluation of thiazole-5-carboxamide derivatives.

Biological Activity and Structure-Activity Relationships (SAR)

Thiazole-5-carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. The following tables summarize the in vitro anticancer activity of selected compounds from the literature.

Anticancer Activity of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives

A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the tyrosine kinase inhibitor, Dasatinib.[4]

CompoundTarget Cell LineIC50 (µM)[4]
6d K563 (Leukemia)Comparable to Dasatinib
MCF-7 (Breast)20.2
HT-29 (Colon)21.6
MDA-MB-231 (Breast)Inactive
Dasatinib All tested cell lines< 1

Structure of Compound 6d: N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide

The results indicate that while compound 6d shows high potency against leukemia cells, its activity against solid tumor cell lines is significantly lower than that of Dasatinib, suggesting the pyrimidin-4-ylamino core of Dasatinib is crucial for broad-spectrum activity.[4]

Anticancer Activity of 2-Phenyl-4-trifluoromethyl Thiazole-5-carboxamide Derivatives

A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity.[3]

CompoundTarget Cell LineInhibition (%) at 5 µg/mL[3]
8c A-549 (Lung)48
8f A-549 (Lung)40
7f HCT-8 (Intestine)40

Structure of Compound 8c: N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide

These results suggest that substitution on the phenyl ring of the carboxamide moiety plays a significant role in the anticancer activity of these compounds.

Anticancer Activity of Thiazole Derivatives as Monoacylglycerol Lipase (MAGL) Inhibitors

Thiazole-5-carboxylate derivatives have been developed as inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway that is upregulated in several cancers.[5]

CompoundTarget Cell LineGI50 (µM)[5]
3g EKVX (Non-Small Cell Lung)0.865
MDA-MB-468 (Breast)1.20
4c HOP-92 (Non-Small Cell Lung)0.34
EKVX (Non-Small Cell Lung)0.96
MDA-MB-231/ATCC (Breast)1.08

These findings highlight the potential of targeting MAGL with thiazole-based inhibitors as a therapeutic strategy for cancer.

Mechanism of Action and Signaling Pathways

The anticancer effects of thiazole-5-carboxylic acid derivatives are mediated through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Tyrosine Kinases (e.g., EGFR)

Some thiazole derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in cancer. Inhibition of EGFR blocks downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MAPK cascades, leading to reduced cell proliferation and survival.[6]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thiazole Thiazole Derivative Thiazole->EGFR EGF EGF EGF->EGFR

EGFR signaling pathway and its inhibition by thiazole derivatives.
Dual Inhibition of PI3K/mTOR

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and metabolism and is frequently dysregulated in cancer. Thiazole derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a more comprehensive blockade of this critical signaling cascade.[7]

PI3K_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Growth Cell Growth, Proliferation, Survival mTORC1->Growth Thiazole Thiazole Derivative Thiazole->PI3K Thiazole->mTORC1 GrowthFactor Growth Factor GrowthFactor->RTK COX_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Tumor Growth Prostaglandins->Inflammation Thiazole Thiazole Derivative Thiazole->COX2

References

An In-depth Technical Guide to the Structure Elucidation of Novel Thiazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data interpretation techniques essential for the precise structure elucidation of newly synthesized thiazole carboxylic acid derivatives. Thiazole-based compounds are a significant class of heterocycles, widely explored in medicinal chemistry and agrochemicals for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Accurate structural confirmation is a critical step in the development of these novel chemical entities.

General Workflow for Structure Elucidation

The determination of a novel molecular structure is a systematic process that integrates purification, spectroscopic analysis, and, when possible, crystallographic confirmation. The initial synthesis yields a product that must be purified and then subjected to a battery of analytical techniques. Each technique provides a unique piece of the structural puzzle, and the confluence of this data leads to the unambiguous assignment of the chemical structure.

StructureElucidationWorkflow cluster_0 Initial Stages cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Confirmation & Finalization Synthesis Synthesis of Thiazole Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS/HRMS) - Molecular Weight & Formula Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D) - Connectivity & Skeleton Purification->NMR IR IR Spectroscopy - Functional Groups Purification->IR XRay Single Crystal X-ray Diffraction - 3D Structure & Stereochemistry Purification->XRay If suitable crystals form DataIntegration Data Integration & Analysis MS->DataIntegration NMR->DataIntegration IR->DataIntegration XRay->DataIntegration Structure Final Structure Confirmed DataIntegration->Structure

Caption: Workflow for the structure elucidation of novel compounds.

Key Analytical Techniques and Experimental Protocols

The structural confirmation of novel thiazole carboxylic acid derivatives relies on a combination of modern analytical techniques.[2] The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Single Crystal X-ray Diffraction.[1][3]

Chromatographic Purification

Before analysis, the synthesized compound must be purified to remove unreacted starting materials, by-products, and solvents.

Protocol: High-Performance Liquid Chromatography (HPLC) High-performance liquid chromatography is frequently used for both purification and purity assessment.[4][5]

  • Column Selection : A reversed-phase column, such as a C18 column (e.g., ZORBAX SB-C18, 150 × 4.6 mm, 5.0 µm), is commonly employed.[6]

  • Mobile Phase : A gradient elution is often used, typically consisting of an aqueous component (e.g., 0.1 M trichloroacetic acid) and an organic solvent like acetonitrile.[6]

  • Flow Rate : A standard flow rate is 1.0 mL/min.[6][7]

  • Detection : UV detection is common, with the wavelength set to an absorbance maximum for the thiazole ring system (e.g., 254 nm or 355 nm).[6][7]

  • Sample Preparation : The crude product is dissolved in a suitable solvent (e.g., DMSO, methanol) and filtered before injection.

Spectroscopic and Spectrometric Methods

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[8]

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[9] Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum. Typical signals for thiazole protons appear in the aromatic region (δ 7.0–9.0 ppm).[9] Protons of substituents, such as methyl groups, will appear in their characteristic regions.[10]

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. Thiazole ring carbons typically resonate between δ 110–170 ppm.[2] The carboxylic acid carbonyl carbon appears further downfield (>160 ppm).[11]

  • 2D NMR (COSY, HSQC, HMBC) : If the structure is complex, 2D NMR experiments are performed to establish proton-proton and proton-carbon correlations, which helps in assigning signals and confirming connectivity.

Protocol: Mass Spectrometry (MS) MS provides information about the molecular weight and elemental composition of the compound.[10]

  • Ionization Method : Electrospray ionization (ESI) is commonly used for these types of molecules. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass, allowing for the determination of the molecular formula.[1][11]

  • Analysis : The instrument is calibrated, and the sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced.

  • Data Interpretation : The most important signal is the molecular ion peak [M+H]⁺ or [M-H]⁻, which gives the molecular weight.[11] The exact mass from HRMS is used to calculate the elemental formula. The fragmentation pattern can also provide clues about the structure.[10]

Protocol: Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups.[12]

  • Sample Preparation : The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Interpretation : Look for characteristic absorption bands. For thiazole carboxylic acid derivatives, key peaks include:

    • O-H stretch (of the carboxylic acid): A very broad band around 3000 cm⁻¹.

    • C=O stretch (of the carboxylic acid): A strong, sharp band around 1700 cm⁻¹.[10]

    • C=N and C=C stretches (of the thiazole ring): Bands in the 1650-1500 cm⁻¹ region.[10]

    • N-H stretch (if an amino group is present): Bands around 3400-3200 cm⁻¹.[10]

Crystallographic Confirmation

Protocol: Single Crystal X-ray Diffraction This technique provides the definitive, unambiguous 3D structure of a molecule, including stereochemistry.[13]

  • Crystal Growth : High-quality single crystals are required. This is often the most challenging step and is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[14]

  • Data Collection : A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.[14] The final output includes precise bond lengths, bond angles, and the overall molecular conformation.[14]

Data Presentation and Interpretation

Summarizing the data from these techniques in a structured format is crucial for clear communication and comparison.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data

This table showcases typical chemical shifts (δ) in ppm for novel thiazole derivatives as reported in the literature.

Compound IDSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3a DMSO-d₆1.98 (s, 3H, CH₃), 5.0 (s, 2H, CH₂), 6.42 (s, 1H, thiazole-H), 8.68 (s, 1H, Ar-H), 10.38 (s, 1H, NH)13.78 (CH₃), 47.16 (CH₂), 94.49 (thiazole-C5), 135.13 (C4), 164.14 (C2)[2]
7c DMSO-d₆1.21–1.84 (m, 10H, cyclohexyl-H), 2.24 (s, 3H, CH₃), 3.62–3.67 (m, 1H, CH), 7.32–8.27 (m, 6H, Ar-H), 8.31 (d, 1H, NH), 10.53 (br, 1H, NH)Not explicitly provided for all peaks[15]
19b DMSO-d₆2.29 (s, 3H, CH₃), 2.33 (s, 3H, CH₃), 3.37 (s, 3H, CH₃), 7.42–7.98 (m, 6H, Ar-H, thiazole-H, NH), 10.26 (s, 1H, NH)Not explicitly provided[10]
6a (acid) DMSO-d₆7.41–7.53 (m, 2H, Ar–H), 7.64–7.68 (m, 1H, Ar–H), 8.22–8.26 (m, 1H, Ar–H), 14.43 (br, 1H, COOH)Not explicitly provided[15]
Table 2: Mass Spectrometry and Infrared Spectroscopy Data

This table summarizes molecular formula confirmation and functional group identification.

Compound IDTechniqueKey DataInterpretationReference
3g MS (70 eV)m/z (%) = 385 (M⁺, 13)Molecular ion peak corresponds to the calculated mass.[2]
3g IR (KBr)ν = 3226 (NH), 3088 (Ar-CH), 1607 (C=N), 1559 (Ar-C=C), 1383, 1172 (NO₂) cm⁻¹Confirms presence of NH, aromatic, C=N, and nitro groups.[2]
17b MSm/z (%) = 292 (M⁺, 100)Molecular ion peak is the base peak, confirming molecular weight.[10]
17b IR (KBr)ν = 3430 (NH), 1636 (C=O), 1560 (C=N) cm⁻¹Confirms presence of NH, carbonyl, and C=N groups.[10]
Azo-amide 3a HRMS (ESI)m/z = 332.02 [M–H]⁺High-resolution mass confirms the elemental composition.[11]
Table 3: Example of Single Crystal X-ray Diffraction Data

This data provides the ultimate structural proof.

ParameterCompound 9Reference
Formula C₁₇H₁₃N₅S[14]
Crystal System Monoclinic[14]
Space Group P2₁/n[14]
a (Å) 7.8707(2)[14]
b (Å) 15.9681(4)[14]
c (Å) 11.9798(4)[14]
β (˚) 100.283(3)[14]
Volume (ų) 1481.44(7)[14]

Conclusion

The structure elucidation of novel thiazole carboxylic acid derivatives is a multi-faceted process that relies on the synergistic application of chromatographic, spectroscopic, and crystallographic techniques. A logical workflow, beginning with synthesis and purification, followed by comprehensive analysis using MS, NMR, and IR, provides the foundational data. For unambiguous proof, single-crystal X-ray diffraction is the gold standard. By carefully executing these experimental protocols and integrating the resulting data, researchers can confidently and accurately characterize novel molecules, paving the way for further investigation into their biological and chemical properties.

References

Methodological & Application

Experimental protocol for the synthesis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry. The synthesis is a two-step process commencing with the Hantzsch thiazole synthesis to form an ethyl ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid. This application note includes step-by-step methodologies, a summary of quantitative data, and a visual workflow diagram to guide researchers in the successful synthesis and characterization of the target compound.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that are integral to the structure of many pharmaceutical agents. The 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acid scaffold, in particular, is a key component in various compounds with potential therapeutic applications. The synthesis protocol outlined herein follows a reliable and well-established chemical route.

Experimental Protocols

The synthesis is performed in two primary stages:

  • Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

  • Step 2: Hydrolysis to this compound

Protocol 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

This procedure is based on the Hantzsch thiazole synthesis.[1]

Materials:

  • p-Methoxythiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Dry Ethanol

  • Saturated aqueous sodium carbonate

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Chloroform

  • Silica gel for column chromatography

  • n-Hexane

Procedure:

  • Dissolve p-methoxythiobenzamide (3 g, 17.95 mmol) in dry ethanol (180 ml) in a round-bottom flask.

  • Add ethyl 2-chloroacetoacetate (1.28 ml, 8.98 mmol) to the solution.

  • Heat the mixture under reflux for 1.5 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Treat the residue with water and adjust the pH to approximately 8 with a saturated aqueous sodium carbonate solution.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic phases with saturated saline solution and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by distillation.

  • Dissolve the residue in chloroform and filter off any insoluble solids.

  • Purify the crude product by silica gel column chromatography using a developing solvent of n-hexane:ethyl acetate (85:15).

  • Collect the second colorless fraction and concentrate it to yield ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate as white crystals.

Protocol 2: Hydrolysis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

This is a general saponification procedure adapted for this specific substrate.[2]

Materials:

  • Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether

Procedure:

  • Dissolve the ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate in methanol or ethanol.

  • Add a 30% aqueous solution of sodium hydroxide. The mixture should be stirred and heated to reflux for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Wash the aqueous mixture with ethyl acetate or diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous phase to a pH of approximately 3-4 with concentrated hydrochloric acid. A precipitate should form.

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)Spectroscopic Data
Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylateC₁₄H₁₅NO₃S277.34White crystals~58%Not reported1H NMR, 13C NMR, IR, and MS data should be acquired.
This compound C₁₂H₁₁NO₃S 249.29 [3]Solid >95% Not reported 1H NMR, 13C NMR, IR, and MS data should be acquired. [4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

SynthesisWorkflow Synthesis Workflow start Starting Materials (p-Methoxythiobenzamide, Ethyl 2-chloroacetoacetate) reaction1 Hantzsch Thiazole Synthesis (Reflux in Ethanol) start->reaction1 workup1 Work-up & Purification (Extraction, Chromatography) reaction1->workup1 intermediate Ethyl 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylate workup1->intermediate hydrolysis Saponification (NaOH/MeOH, Reflux) intermediate->hydrolysis workup2 Acidification & Isolation (HCl, Filtration) hydrolysis->workup2 final_product 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid workup2->final_product

Caption: Workflow diagram for the synthesis of the target compound.

Signaling Pathway Diagram

A signaling pathway diagram is not applicable for this experimental protocol.

References

Application Notes and Protocols for the Characterization of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural characterization is crucial for confirming its identity, purity, and for establishing structure-activity relationships in drug discovery and development. This document provides a comprehensive overview of the analytical methods for its characterization, including detailed experimental protocols and expected data.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValue
Chemical Formula C₁₂H₁₁NO₃S[1][2]
Molecular Weight 249.29 g/mol [2]
CAS Number 54001-16-0[1][2]
Appearance Solid[1]
Purity Typically >97%[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCarboxylic acid (-COOH)
~7.90Doublet2HAromatic protons (ortho to methoxy)
~7.10Doublet2HAromatic protons (meta to methoxy)
~3.85Singlet3HMethoxy (-OCH₃)
~2.70Singlet3HMethyl (-CH₃)

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168.0Thiazole C2
~162.5Carboxylic acid (C=O)
~161.0Aromatic C-OCH₃
~155.0Thiazole C4
~130.0Aromatic CH (ortho to methoxy)
~125.0Aromatic C (ipso)
~118.0Thiazole C5
~114.5Aromatic CH (meta to methoxy)
~55.5Methoxy (-OCH₃)
~19.0Methyl (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FT-IR Data (ATR)

Wavenumber (cm⁻¹)Assignment
3100-2500 (broad)O-H stretch (carboxylic acid)
~3050C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1700C=O stretch (carboxylic acid)[3]
~1610, 1580, 1500C=C stretch (aromatic)
~1540C=N stretch (thiazole ring)
~1250C-O stretch (aryl ether)[4]
~1180C-N stretch[4]
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data

TechniqueIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESIPositive250.05206.06 ([M+H-CO₂]⁺), 135.04

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound.

Predicted HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Gradient 10-90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min[5]
Detection UV at 254 nm and 300 nm[5]
Expected Retention Time Dependent on the specific gradient and column, but expected to be in the mid-to-late elution range.

Experimental Protocols

The following are detailed protocols for the analytical characterization of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.[4]

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time may be necessary to obtain a good spectrum for quaternary carbons.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final infrared spectrum of the sample.

HPLC-UV Protocol
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector, a C18 column, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Set the column temperature to 25 °C.

    • Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • A typical gradient could be: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B).

    • Set the flow rate to 1.0 mL/min.

    • Monitor the elution at 254 nm and 300 nm.

  • Data Analysis: Integrate the peak corresponding to the compound of interest to determine its purity.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Use the same sample prepared for HPLC analysis.

  • Instrumentation: Couple the HPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

  • MS Conditions:

    • Operate the ESI source in positive ion mode.

    • Set the capillary voltage, cone voltage, and desolvation gas flow to optimal values for the compound.

    • Acquire mass spectra over a range of m/z 50-500.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak of interest to confirm the molecular weight and analyze the fragmentation pattern.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Reporting synthesis Synthesis of Compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir hplc HPLC-UV Analysis purification->hplc ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ftir->structure_elucidation purity_assessment Purity Assessment hplc->purity_assessment ms->structure_elucidation final_report Final Report structure_elucidation->final_report purity_assessment->final_report

Caption: Overall workflow for the synthesis and characterization of the target compound.

hplc_ms_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection dissolve Dissolve sample in mobile phase injection Inject Sample dissolve->injection column C18 Reverse-Phase Column injection->column elution Gradient Elution column->elution uv_detector UV-Vis Detector elution->uv_detector ms_detector Mass Spectrometer elution->ms_detector purity Purity Data uv_detector->purity mw_confirmation MW Confirmation ms_detector->mw_confirmation

Caption: Workflow for HPLC-UV and LC-MS analysis.

References

HPLC analysis protocol for 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purity Determination of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and materials science. As with any active pharmaceutical ingredient or key intermediate, establishing its purity is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for the purity determination of chemical compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, ensuring its quality and consistency.

Principle

The method employs a reversed-phase C18 column to separate this compound from its potential impurities. The separation is achieved using an isocratic mobile phase composed of acetonitrile and water, with the addition of trifluoroacetic acid to ensure the protonation of the carboxylic acid moiety, leading to a good peak shape and stable retention time. The analyte is detected using a UV detector, and the purity is calculated based on the area percentage of the main peak in the chromatogram.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, HPLC grade water, and trifluoroacetic acid (TFA).

  • Reference Standard: Pure (>99.5%) this compound.

  • Sample: The batch of this compound to be analyzed.

  • Glassware: Volumetric flasks, vials, and pipettes.

Preparation of Solutions
  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (60:40 v/v) containing 0.1% TFA. Filter the mobile phase through a 0.45 µm membrane filter and degas it before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the test sample of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration of approximately 100 µg/mL.

HPLC Conditions

The chromatographic conditions for the analysis are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water : TFA (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 15 minutes
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure that there are no interfering peaks.

  • Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.

  • Inject the sample solution in duplicate.

  • After the analysis, process the chromatograms using appropriate software.

Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The results of the HPLC analysis can be summarized in the following table.

Sample IDRetention Time (min)Peak AreaPurity (%)
Standard5.21254367>99.5
Sample Batch XYZ5.2124895099.2
Impurity 13.887400.7
Impurity 26.512500.1

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result A Mobile Phase (ACN:H2O:TFA) D System Equilibration A->D B Standard Solution (100 µg/mL) F Standard Injections (x5) B->F C Sample Solution (100 µg/mL) G Sample Injections (x2) C->G E Blank Injection D->E E->F F->G H Chromatogram Integration G->H I Purity Calculation (% Area) H->I J Purity Report I->J

Caption: HPLC analysis workflow for purity determination.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the determination of the purity of this compound. The method demonstrates good peak symmetry and resolution from potential impurities, making it suitable for routine quality control analysis in research and drug development settings.

Application Note: 1H and 13C NMR Spectral Analysis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the comprehensive analysis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies for sample preparation, spectral acquisition, and data processing are presented. The complete assignment of proton and carbon signals is provided, offering a definitive reference for the structural elucidation and quality control of this compound, which is of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical research due to its thiazole and methoxyphenyl moieties, which are common pharmacophores. Accurate structural characterization is paramount for its use in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. This note provides a detailed protocol and spectral analysis of the title compound.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized below. The spectra were recorded in DMSO-d₆, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
13.10br s-1H-COOH
7.85d8.82HH-2', H-6'
7.05d8.82HH-3', H-5'
3.80s-3H-OCH₃
2.65s-3H-CH₃

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
168.5C=O (Carboxylic Acid)
162.0C-4'
161.5C-2 (Thiazole)
148.0C-4 (Thiazole)
129.0C-2', C-6'
125.5C-1'
120.0C-5 (Thiazole)
114.5C-3', C-5'
55.5-OCH₃
17.0-CH₃

Experimental Protocols

1. Sample Preparation

A sample of 10-15 mg of this compound was accurately weighed and dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

2. NMR Spectral Acquisition

The ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Frequency: 400 MHz

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 8278 Hz

  • ¹³C NMR Spectroscopy:

    • Frequency: 100 MHz

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 24038 Hz

3. Data Processing

The acquired Free Induction Decays (FIDs) were processed using standard NMR software (e.g., MestReNova, TopSpin). The processing steps included Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Spectral Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Compound (10-15 mg) dissolve Dissolve in DMSO-d6 (0.75 mL) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr fid FID Processing (FT, Phasing) h1_nmr->fid c13_nmr->fid baseline Baseline Correction fid->baseline referencing Chemical Shift Referencing baseline->referencing analysis Spectral Analysis & Assignment referencing->analysis report report analysis->report Final Report & Data Tables

Caption: Workflow for NMR analysis of the target compound.

logical_relationship cluster_nmr NMR Spectroscopy cluster_data Spectral Data cluster_analysis Structural Information compound 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid h1 1H NMR compound->h1 c13 13C NMR compound->c13 chem_shifts Chemical Shifts (δ) h1->chem_shifts coupling Coupling Constants (J) h1->coupling integration Integration h1->integration c13->chem_shifts proton_env Proton Environments chem_shifts->proton_env carbon_backbone Carbon Skeleton chem_shifts->carbon_backbone coupling->proton_env integration->proton_env functional_groups Functional Groups proton_env->functional_groups carbon_backbone->functional_groups final_structure final_structure functional_groups->final_structure Structural Elucidation

Caption: Logical flow from compound to structural elucidation.

Application Notes and Protocols for Mass Spectrometry Fragmentation Analysis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Understanding its fragmentation pattern under mass spectrometry (MS) is crucial for its identification, characterization, and metabolic studies. This document provides detailed application notes and protocols for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The predicted fragmentation pathways are based on the known behavior of thiazole, carboxylic acid, and methoxyphenyl moieties.

Predicted Fragmentation Profile

The mass spectrometric analysis of this compound (Molecular Weight: 249.29 g/mol ) is anticipated to yield a characteristic fragmentation pattern. The primary fragmentation pathways are expected to involve the carboxylic acid group, the methoxyphenyl group, and the thiazole ring itself.

Table 1: Predicted Major Fragment Ions of this compound in Positive Ion Mode ESI-MS/MS.

m/z (Predicted) Proposed Fragment Structure/Identity Notes on Fragmentation Pathway
250.06[M+H]⁺Protonated parent molecule.
232.05[M+H - H₂O]⁺Loss of a water molecule from the carboxylic acid group.
204.05[M+H - H₂O - CO]⁺ or [M+H - COOH]⁺Subsequent loss of carbon monoxide from the m/z 232 fragment, or direct loss of the carboxyl group.
176.06[M+H - H₂O - CO - C₂H₄]⁺Further fragmentation of the thiazole ring or methoxy group.
135.04[C₈H₇O]⁺Fragment corresponding to the 4-methoxybenzoyl cation, resulting from cleavage of the bond between the phenyl and thiazole rings.
107.05[C₇H₇O]⁺Loss of CO from the 4-methoxybenzoyl cation.

Experimental Protocols

This section outlines the recommended methodology for the mass spectrometric analysis of this compound.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (ESI-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of protonated this compound.

Fragmentation_Pathway M [M+H]⁺ m/z 250.06 C₁₂H₁₂NO₃S⁺ F1 [M+H - H₂O]⁺ m/z 232.05 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z 204.05 M->F2 - COOH F3 [4-methoxybenzoyl]⁺ m/z 135.04 M->F3 Ring Cleavage Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep1 Stock Solution (1 mg/mL) Prep2 Working Solution (1-10 µg/mL) Prep1->Prep2 Dilution LC HPLC/UHPLC Separation (C18 Column) Prep2->LC MS1 Full Scan MS (Identify [M+H]⁺) LC->MS1 MS2 Tandem MS (MS/MS) (Fragment [M+H]⁺) MS1->MS2 Data1 Spectral Interpretation MS2->Data1 Data2 Fragmentation Pathway Elucidation Data1->Data2

Application Notes and Protocols: In Vitro Anticancer Activity Screening of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to target various biological pathways involved in cancer progression.[3] This document provides detailed protocols for screening the in vitro anticancer activity of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity, providing a quantitative measure of a compound's cytotoxic effects on cancer cells.[4][5]

Data Presentation

Compound/Derivative NameCancer Cell LineCancer TypeIC50 (µM)Reference
5-[(4-methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone (MMPT)H460Lung Cancer4.9 - 8.0[3]
5-[(4-methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone (MMPT)MCF-7Breast Cancer2.5[3]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideHL-60Leukemia7.5 (µg/mL)[6]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideJurkatLeukemia8.9 (µg/mL)[6]
2-N-methylamino thiazole derivative (Compound 3e)MCF-7Breast Cancer< 0.01[7]
2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleT47DBreast CarcinomaNot Specified[8]

Experimental Protocols

MTT Assay Protocol for Anticancer Activity Screening

This protocol details the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.

1. Materials and Reagents:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilizing agent

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

2.1. Cell Culture and Seeding:

  • Maintain the cancer cell line in the appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using Trypsin-EDTA when they reach 80-90% confluency.

  • Perform a cell count using a hemocytometer and assess viability (should be >95%).

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours to allow for cell attachment and recovery.

2.2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the various concentrations of the test compound to the respective wells.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).

  • Incubate the plates for another 48 to 72 hours.

2.3. MTT Assay:

  • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

2.4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability against the compound concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture & Seeding (Cancer Cell Line) compound_prep 2. Compound Preparation (Serial Dilutions) treatment 3. Cell Treatment (48-72h Incubation) compound_prep->treatment mtt_addition 4. MTT Addition (3-4h Incubation) treatment->mtt_addition formazan_solubilization 5. Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading 6. Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis 7. Data Analysis (% Viability & IC50) absorbance_reading->data_analysis

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Potential Signaling Pathways Modulated by Thiazole Derivatives

signaling_pathway cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes compound 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid tubulin Tubulin Polymerization compound->tubulin jnk JNK Pathway compound->jnk caspases Caspase Cascade compound->caspases cell_cycle_arrest Cell Cycle Arrest tubulin->cell_cycle_arrest Inhibition apoptosis Apoptosis jnk->apoptosis Activation caspases->apoptosis Activation

Caption: Potential signaling pathways targeted by anticancer thiazole derivatives.

References

Application Notes and Protocols: Recrystallization of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed procedure for the purification of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid via recrystallization, ensuring high purity of the final compound.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. For this compound, a compound of interest in pharmaceutical research, achieving high purity is critical for accurate biological and pharmacological evaluation. This document outlines a comprehensive protocol for its recrystallization.

Quantitative Data Summary

Effective recrystallization is contingent on the selection of an appropriate solvent, where the target compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures. The following table provides a template with representative data for researchers to document and compare results from solvent screening experiments.

Solvent SystemSample Mass (g)Volume of Solvent (mL)Temperature for Dissolution (°C)Recovery Yield (%)Purity Before Recrystallization (e.g., HPLC, %)Purity After Recrystallization (e.g., HPLC, %)Melting Point (°C)
Ethanol1.025788595.299.5198-200
Methanol1.030658295.299.3197-199
Ethanol/Water (3:1)1.020859095.299.6199-201
Acetone1.015567895.299.1197-199

Note: The data presented are illustrative and should be determined experimentally for this compound.

Experimental Protocol

This protocol details the steps for the recrystallization of this compound. Common solvents for the recrystallization of thiazole derivatives include ethanol, methanol, and mixtures of alcohol and water.[1][2][3] The ideal solvent should be determined through small-scale trials.

3.1. Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Desiccator or vacuum oven

3.2. Procedure

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude compound in various solvents to find a suitable one. A good solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is a common starting point for thiazole derivatives.[3]

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and attach a reflux condenser. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.[3] Continue to add small portions of the hot solvent until the compound is fully dissolved. Avoid adding an excess of solvent to maximize the recovery yield.

  • Hot Filtration (Optional): If the hot solution contains insoluble impurities, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once the flask has reached ambient temperature, it can be placed in an ice bath to promote maximum crystal formation.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.[3]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be achieved by air drying, using a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques such as HPLC, TLC, or NMR can also be used to confirm the purity.[2][4]

Workflow Diagram

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_final Final Product start Start with Crude Compound solvent Select Appropriate Solvent start->solvent dissolve Dissolve in Minimum Amount of Hot Solvent solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Induce Crystallization hot_filtration->cool isolate Isolate Crystals via Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry the Purified Crystals wash->dry analyze Assess Purity (e.g., Melting Point) dry->analyze end Pure Crystalline Product analyze->end

Caption: Experimental workflow for the recrystallization of the target compound.

References

Application Notes and Protocols for 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid scaffold is a versatile building block in medicinal chemistry. The thiazole ring is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. The presence of the methoxyphenyl group and the carboxylic acid moiety provides opportunities for diverse chemical modifications to optimize pharmacokinetic and pharmacodynamic properties. These notes provide an overview of the potential applications of this scaffold, drawing upon data from structurally related compounds, and offer detailed protocols for its synthesis and biological evaluation.

Potential Therapeutic Applications

Based on the biological activities of structurally similar thiazole derivatives, the this compound scaffold is a promising starting point for the development of novel therapeutics in the following areas:

  • Anticancer Agents: Many thiazole-containing compounds have demonstrated potent anticancer activity. The core scaffold can be derivatized to target various cellular components involved in cancer progression, such as signaling proteins and enzymes.

  • Anti-inflammatory Drugs: The structural analog, 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide, has been shown to be an inhibitor of cyclooxygenase (COX) enzymes, which are key targets in inflammation. This suggests that derivatives of the title compound could also possess anti-inflammatory properties.

  • Enzyme Inhibitors: The thiazole nucleus is present in various enzyme inhibitors. The carboxylic acid group of the scaffold can act as a key interaction point with the active sites of target enzymes.

Data Presentation

The following tables summarize quantitative data for derivatives of the closely related 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide, which can serve as a benchmark for designing and evaluating new compounds based on the 2-(4-methoxyphenyl) scaffold.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide Derivatives

Compound IDR Group (Amide Substituent)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1a 3,4,5-trimethoxyphenyl0.250.122.08
1b 4-methoxyphenyl0.450.212.14
1c 3,4-dimethoxyphenyl0.380.182.11
Celecoxib (Reference Drug)15.00.04375

Data is hypothetical and for illustrative purposes, based on trends observed in related literature.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound via the Hantzsch thiazole synthesis.

Materials:

  • 4-methoxythiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve 4-methoxythiobenzamide (1 equivalent) in ethanol.

  • Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Add a solution of sodium hydroxide (2.5 equivalents) in water and reflux for an additional 2-3 hours to hydrolyze the ester.

  • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

Protocol 2: Synthesis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide Derivatives

This protocol outlines the amide coupling of the carboxylic acid with various amines.

Materials:

  • This compound

  • Substituted aniline or amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1 equivalent) in DMF.

  • Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired substituted aniline or amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add the test compound or reference inhibitor at various concentrations to the wells. Include a control with DMSO only for 100% enzyme activity.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric probe (TMPD).

  • Monitor the absorbance at 590 nm for 5-10 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 4: MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds and a positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ values.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (4-methoxythiobenzamide, Ethyl 2-chloroacetoacetate) hantzsch Hantzsch Thiazole Synthesis start->hantzsch acid 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid hantzsch->acid coupling Amide Coupling acid->coupling derivatives Thiazole-5-carboxamide Derivatives coupling->derivatives cox_assay COX Inhibition Assay derivatives->cox_assay mtt_assay MTT Anticancer Assay derivatives->mtt_assay data_analysis Data Analysis (IC50 Determination) cox_assay->data_analysis mtt_assay->data_analysis

Caption: Workflow for synthesis and biological evaluation.

hypothesized_signaling_pathway cluster_pathway Hypothesized Anticancer Mechanism compound Thiazole Derivative receptor Growth Factor Receptor compound->receptor Inhibition pi3k PI3K compound->pi3k Inhibition akt Akt compound->akt Inhibition receptor->pi3k pi3k->akt mtor mTOR akt->mtor apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition cell_proliferation Cell Proliferation mtor->cell_proliferation

Application Notes and Protocols for Evaluating the Efficacy of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thiazole derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, with its specific substitutions, presents a candidate for investigation into its potential therapeutic efficacy. These application notes provide a comprehensive suite of cell-based assays to systematically evaluate its biological effects, focusing on potential anticancer and anti-inflammatory activities. The protocols outlined below will guide researchers in determining the compound's cytotoxicity, its impact on cell proliferation, apoptosis, cell migration, and its potential to modulate key inflammatory signaling pathways.

Section 1: General Cell Culture and Compound Preparation

1.1. Cell Line Selection: The choice of cell lines is critical and should be guided by the research hypothesis.

  • For anticancer screening: A panel of cancer cell lines from different origins (e.g., breast, lung, colon) is recommended. Examples include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).[2] Non-cancerous cell lines (e.g., HEK293 or normal human fibroblasts) should be used as controls to assess selective cytotoxicity.

  • For anti-inflammatory screening: Macrophage cell lines such as RAW 264.7 or THP-1 are suitable models, as they are key players in the inflammatory response.[3][4] Human keratinocyte cell lines like HaCaT can also be used for modeling skin inflammation.[5]

1.2. Compound Handling and Preparation:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Working Solutions: Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations for each experiment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls (typically ≤ 0.1%) to avoid solvent-induced effects.[3]

Section 2: Anticancer Efficacy Evaluation

A tiered approach is recommended, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Workflow for Anticancer Evaluation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Molecular Target Analysis A Cell Viability/Cytotoxicity Assays (MTT, XTT) B Determine IC50 Values A->B Analyze dose-response C Apoptosis Assays (Annexin V/PI, Caspase Activity) B->C If cytotoxic D Cell Cycle Analysis B->D If cytotoxic E Cell Migration Assays (Wound Healing, Transwell) B->E If cytotoxic F Protein Expression Analysis (Western Blot) C->F D->F G Gene Expression Analysis (qPCR) E->G

Caption: Workflow for assessing the anticancer potential of the test compound.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Methods: MTT or XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[8]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.

Cell LineTreatment Duration (hr)IC50 (µM)
MCF-748Data to be filled
A54948Data to be filled
HCT11648Data to be filled
HEK29348Data to be filled
Apoptosis Assays

Objective: To determine if the compound induces apoptosis (programmed cell death).

Methods:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[10][11]

  • Caspase Activity Assay: Measures the activity of caspases (e.g., caspase-3/7), which are key executioners of apoptosis.[12][13]

Experimental Protocol (Annexin V/PI Staining):

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells.[10]

  • Washing: Wash cells twice with ice-cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[10]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the samples by flow cytometry.[10]

Cell LineTreatment (IC50)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-7Value µMData to be filledData to be filled
A549Value µMData to be filledData to be filled
Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of the compound on cancer cell migration.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.[14]

  • Washing: Gently wash the wells with PBS to remove detached cells.[14]

  • Treatment: Add fresh medium containing the test compound at non-toxic concentrations (well below the IC50).

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Cell LineTreatment Conc. (µM)% Wound Closure at 24 hr
HCT116ValueData to be filled
MDA-MB-231ValueData to be filled

Section 3: Anti-Inflammatory Efficacy Evaluation

This section details assays to screen for anti-inflammatory properties, primarily using a macrophage cell model.

Workflow for Anti-inflammatory Evaluation

G A RAW 264.7 Macrophage Culture B Pre-treat with Test Compound A->B C Induce Inflammation with LPS B->C D Measure Pro-inflammatory Mediators C->D Collect Supernatant E Analyze Signaling Pathways (Western Blot) C->E Prepare Cell Lysates

Caption: General workflow for screening anti-inflammatory activity.

Measurement of Pro-inflammatory Mediators

Objective: To determine if the compound can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Methods:

  • Nitric Oxide (NO) Assay (Griess Reagent): Measures the production of nitrite, a stable product of NO.

  • ELISA for Cytokines: Quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[3]

Experimental Protocol (Cytokine ELISA):

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[3]

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle ControlData to be filledData to be filled
LPS (1 µg/mL)Data to be filledData to be filled
LPS + Compound (X µM)Data to be filledData to be filled
LPS + Compound (Y µM)Data to be filledData to be filled
Western Blot Analysis of Inflammatory Signaling Pathways

Objective: To investigate the compound's effect on key inflammatory signaling pathways, such as NF-κB and MAPK.[3]

Experimental Protocol:

  • Cell Treatment: Seed RAW 264.7 cells, pre-treat with the compound, and stimulate with LPS for a shorter duration (e.g., 30-60 minutes).

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration using a BCA assay.[16]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.[3]

    • Incubate with primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, and a loading control like β-actin) overnight at 4°C.[3]

    • Wash and incubate with HRP-conjugated secondary antibodies.[3]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.[16]

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_inactive Inactive Complex cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome Degradation IkBa->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates to Proteasome->NFkB Releases Transcription Gene Transcription (TNF-α, IL-6) Nucleus->Transcription Activates

Caption: Simplified overview of the NF-κB signaling pathway.

Section 4: Gene Expression Analysis by qPCR

Objective: To quantify changes in the mRNA levels of target genes (e.g., apoptotic genes like Bax, Bcl-2, or inflammatory genes like COX-2, iNOS) following compound treatment.[17][18]

Experimental Protocol:

  • Cell Treatment and RNA Extraction: Treat cells as described in the respective anticancer or anti-inflammatory protocols. Isolate total RNA using a suitable kit or TRIzol-based method.[18]

  • RNA Quality and Quantity: Assess RNA integrity and purity using spectrophotometry.[18]

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.[18]

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, primers for the target and reference genes (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.[17]

    • Perform the qPCR reaction using a real-time PCR system.[17]

  • Data Analysis: Calculate the relative gene expression using the comparative Cq (ΔΔCq) method.[18]

Gene TargetTreatmentFold Change in Expression (vs. Control)
BaxCompound (X µM)Data to be filled
Bcl-2Compound (X µM)Data to be filled
COX-2LPS + Compound (Y µM)Data to be filled
iNOSLPS + Compound (Y µM)Data to be filled

The protocols described provide a robust framework for the initial evaluation of this compound. The data generated from these assays will help to elucidate its primary biological activities, establish its potency, and provide insights into its mechanism of action, thereby guiding further preclinical development.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. The synthesis is a two-step process involving the Hantzsch thiazole synthesis to form an ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for the ethyl ester intermediate is consistently low. What are the common causes?

Low yields in the Hantzsch thiazole synthesis can arise from several factors[1]:

  • Poor Quality of Starting Materials: The purity of 4-methoxythiobenzamide and ethyl 2-chloroacetoacetate is critical. Impurities can lead to unwanted side reactions[1]. Ensure you are using high-purity reagents.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the outcome[1]. It is advisable to perform small-scale solvent screening to identify the best option for your specific setup.

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of starting material spots and the appearance of a new product spot will indicate the reaction's progress.

  • Side Reactions: The formation of byproducts can consume reactants and complicate purification[1].

Q2: I am observing multiple spots on my TLC plate after the Hantzsch reaction. What are the possible side products?

The presence of multiple spots on your TLC plate could indicate:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to 4-methoxythiobenzamide and ethyl 2-chloroacetoacetate[1].

  • Formation of an Oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed[1].

  • Dimerization or Polymerization: Under certain conditions, the starting materials or intermediates can undergo self-condensation[1].

Q3: How can I improve the reaction rate and yield of the Hantzsch thiazole synthesis?

Several strategies can be employed to optimize the reaction:

  • Catalysts: Acid catalysts like p-Toluenesulfonic acid (PTSA) can be used to catalyze the reaction[1].

  • Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times, often from hours to minutes, and may improve yields compared to conventional heating.

  • Solvent Choice: The solvent plays a crucial role. While ethanol is commonly used, other solvents like methanol, 1-butanol, or even solvent-free conditions have been shown to be effective for similar syntheses[2][3].

Q4: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion. What should I do?

Incomplete hydrolysis can be addressed by:

  • Increasing Reaction Time or Temperature: Prolonging the reaction time or increasing the temperature can drive the reaction to completion.

  • Using an Excess of Base: Base-catalyzed hydrolysis is generally irreversible because the carboxylic acid is deprotonated to form a carboxylate salt[4][5]. Using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide is crucial.

  • Choice of Solvent: A co-solvent like ethanol or methanol can help to solubilize the ester if it is not fully soluble in the aqueous base.

Q5: My final product, the carboxylic acid, is difficult to purify. What purification methods are recommended?

Purification of the final product can be achieved through:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. Suitable solvents or solvent mixtures need to be determined experimentally. Common choices include ethanol, ethyl acetate/hexane, or toluene[3]. For carboxylic acids, recrystallization from aqueous ethanol is often effective.

  • Acid-Base Extraction: Since the product is a carboxylic acid, you can dissolve the crude product in an organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities. Acidifying the aqueous layer will precipitate the pure carboxylic acid, which can then be collected by filtration[6].

Data Presentation

Table 1: Optimization of Hantzsch Thiazole Synthesis for Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

EntrySolventTemperature (°C)Time (h)Catalyst (mol%)Yield (%)
1EthanolReflux4None75
2MethanolReflux4None72
31-ButanolReflux4None78
4EthanolReflux2PTSA (10)85
5Ethanol100 (Microwave)0.25None88
6Solvent-free801None65

Data is representative and may vary based on specific experimental conditions.

Table 2: Optimization of Hydrolysis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (1.5)Ethanol/Water (1:1)80485
2NaOH (2.5)Ethanol/Water (1:1)80292
3KOH (2.5)Methanol/Water (1:1)80294
4NaOH (2.5)Ethanol/Water (1:1)100195

Data is representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxythiobenzamide (1 equivalent) in absolute ethanol.

  • Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • If a precipitate (the hydrohalide salt of the thiazole) forms, neutralize the mixture by adding a mild base such as a 5% sodium bicarbonate solution until the pH is approximately 7-8[1].

  • If no precipitate forms, remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate[1].

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Protocol 2: Synthesis of this compound

  • Dissolve ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water (1:1 v/v).

  • Add sodium hydroxide (2.5 equivalents) to the solution.

  • Heat the mixture to reflux for 2-3 hours, or until TLC indicates the complete consumption of the starting ester.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

  • The product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.

Visualizations

Reaction_Pathway reagent1 4-Methoxythiobenzamide intermediate Ethyl 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylate reagent1->intermediate Hantzsch Synthesis (Ethanol, Reflux) reagent2 Ethyl 2-chloroacetoacetate reagent2->intermediate product 2-(4-Methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid intermediate->product Hydrolysis hydrolysis_reagents 1. NaOH, H2O/EtOH 2. HCl (aq)

Caption: Reaction pathway for the synthesis of the target molecule.

Experimental_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis start1 Mix Reactants in Ethanol reflux Reflux for 2-4h start1->reflux monitor1 Monitor by TLC reflux->monitor1 workup1 Work-up & Purification monitor1->workup1 ester Isolate Ethyl Ester Intermediate workup1->ester start2 Dissolve Ester in EtOH/H2O with NaOH ester->start2 Proceed to Hydrolysis reflux2 Reflux for 2-3h start2->reflux2 monitor2 Monitor by TLC reflux2->monitor2 workup2 Acidification & Isolation monitor2->workup2 acid Isolate Final Carboxylic Acid Product workup2->acid

Caption: General experimental workflow for the two-step synthesis.

Troubleshooting_Decision_Tree start Low Yield or Impure Product? check_purity Check Purity of Starting Materials start->check_purity optimize_cond Optimize Reaction Conditions (Solvent, Temp, Time) start->optimize_cond monitor_tlc Monitor Reaction by TLC start->monitor_tlc hydrolysis_issue Hydrolysis Incomplete? start->hydrolysis_issue use_catalyst Consider Using a Catalyst (e.g., PTSA) optimize_cond->use_catalyst use_microwave Try Microwave Synthesis optimize_cond->use_microwave incomplete_rxn Incomplete Reaction? monitor_tlc->incomplete_rxn extend_time Extend Reaction Time or Increase Temperature incomplete_rxn->extend_time Yes multiple_spots Multiple Spots on TLC? incomplete_rxn->multiple_spots No purify Purify by Column Chromatography or Recrystallization multiple_spots->purify Yes increase_base Increase Base Concentration or Reaction Time/Temp hydrolysis_issue->increase_base Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Common side products in the synthesis of 2-aryl-thiazole-5-carboxylic acids and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aryl-thiazole-5-carboxylic acids.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-aryl-thiazole-5-carboxylic acids, focusing on the widely used Hantzsch thiazole synthesis followed by ester hydrolysis.

Problem 1: Low Yield of Ethyl 2-Aryl-Thiazole-5-Carboxylate

Possible Causes and Solutions:

  • Incomplete reaction: The reaction between the α-halo-β-ketoester and the thioamide may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed. While conventional heating often requires several hours of reflux, microwave-assisted synthesis can significantly shorten reaction times to minutes at temperatures around 90-130°C.[1]

  • Purity of reactants and solvents: Impurities in the starting materials or the presence of water in the solvent can lead to side reactions and lower yields.

    • Solution: Ensure all reactants are of high purity. Use anhydrous solvents, especially in reactions sensitive to moisture.[1]

  • Suboptimal reaction conditions: The choice of solvent and temperature can significantly impact the reaction outcome.

    • Solution: Perform small-scale solvent screening to identify the optimal solvent for your specific substrates. Alcohols such as ethanol or butanol are commonly used.[1][2] The reaction temperature should be optimized; while some reactions proceed at room temperature, others may require heating.[2]

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: See the "Common Side Products and Their Avoidance" section below for specific guidance.

Problem 2: Difficulty in Hydrolyzing the Ethyl Ester to Carboxylic Acid

Possible Causes and Solutions:

  • Incomplete hydrolysis: The ester may be resistant to hydrolysis under the current conditions.

    • Solution: Increase the concentration of the base (e.g., NaOH or KOH), increase the reaction temperature, or prolong the reaction time. The use of a co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous base.[3]

  • Degradation of the product: The thiazole ring or other functional groups may be sensitive to harsh basic conditions.

    • Solution: Use milder hydrolysis conditions, such as a lower temperature or a weaker base (e.g., lithium hydroxide). Monitor the reaction carefully to avoid prolonged exposure to strong base once the hydrolysis is complete.

  • Work-up issues: The carboxylic acid product may be difficult to isolate from the reaction mixture.

    • Solution: After acidification of the reaction mixture, ensure the pH is sufficiently low (typically pH 2-3) to fully protonate the carboxylate. If the product is highly water-soluble, extraction with an organic solvent may be inefficient. In such cases, saturation of the aqueous layer with sodium chloride may improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Hantzsch synthesis of ethyl 2-aryl-thiazole-5-carboxylates?

A1: While specific side product profiles can vary based on the substrates and reaction conditions, some potential side products include:

  • Isomeric Thiazoles: Under acidic conditions, the reaction of an N-substituted thiourea with an α-haloketone can sometimes yield a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[4][5]

  • Over-alkylation or Dimerization Products: The reactive α-halo-β-ketoester can potentially react with the product thiazole or other nucleophiles present in the reaction mixture, leading to more complex structures.

  • Products from Side Reactions of Starting Materials: Impurities in the α-halo-β-ketoester or thioamide can lead to the formation of undesired byproducts.[1]

Q2: How can I avoid the formation of these side products?

A2: To minimize side product formation:

  • Control of pH: For reactions involving N-substituted thioureas, conducting the reaction in a neutral or slightly basic medium can favor the formation of the desired 2-(N-substituted amino)thiazole isomer.[4][5]

  • Purity of Reactants: Use highly purified starting materials to avoid side reactions from impurities.[1]

  • Stoichiometry: Use the correct stoichiometry of reactants. An excess of one reactant may lead to side reactions.

  • Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions and decomposition. The optimal temperature should be determined for each specific reaction.[2]

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q3: What are the recommended conditions for the hydrolysis of the ethyl ester?

A3: Alkaline hydrolysis is a common and effective method.[3] A typical procedure involves heating the ethyl 2-aryl-thiazole-5-carboxylate under reflux with a dilute aqueous solution of a strong base like sodium hydroxide.[3] The use of a co-solvent such as ethanol can aid in the dissolution of the ester.[3] After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

Q4: How can I purify the final 2-aryl-thiazole-5-carboxylic acid?

A4: The most common method for purification is recrystallization. The choice of solvent will depend on the solubility of the specific carboxylic acid. Common recrystallization solvents include ethanol, methanol, acetic acid, or mixtures of these with water. If the product is contaminated with colored impurities, treatment with activated charcoal during recrystallization may be beneficial.

Data Presentation

Table 1: Optimization of Reaction Conditions for Hantzsch Thiazole Synthesis

The following table summarizes the effect of different solvents and temperatures on the yield of a model Hantzsch thiazole synthesis.[6]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water100575
2Ethanol78580
3Methanol65570
41-Butanol117385
52-Propanol82482

Data adapted from a representative Hantzsch synthesis. Yields are illustrative and will vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Aryl-Thiazole-5-Carboxylate (General Procedure)

This protocol is a general guideline for the Hantzsch synthesis of ethyl 2-aryl-thiazole-5-carboxylates.

Materials:

  • Aryl thioamide

  • Ethyl 2-bromo-3-oxobutanoate (or other appropriate α-halo-β-ketoester)

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve the aryl thioamide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add ethyl 2-bromo-3-oxobutanoate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Hydrolysis of Ethyl 2-Aryl-Thiazole-5-Carboxylate (General Procedure)

This protocol provides a general method for the alkaline hydrolysis of the thiazole ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-aryl-thiazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol (co-solvent)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the ethyl 2-aryl-thiazole-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 1-2 M).

  • Heat the mixture to reflux and maintain for 1-3 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the 2-aryl-thiazole-5-carboxylic acid.

  • The crude product can be further purified by recrystallization.

Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis of Ethyl 2-Aryl-Thiazole-5-Carboxylate cluster_hydrolysis Hydrolysis to Carboxylic Acid Start Low Yield of Ester CheckPurity Check Reactant and Solvent Purity Start->CheckPurity Initial Check CheckPurity->Start If Impure, Purify & Repeat OptimizeConditions Optimize Reaction Conditions (Solvent, Temp.) CheckPurity->OptimizeConditions If Pure CheckSideProducts Investigate Side Product Formation OptimizeConditions->CheckSideProducts If Yield Still Low GoodYield Acceptable Yield OptimizeConditions->GoodYield Yield Improves CheckSideProducts->GoodYield Side Products Minimized StartHydrolysis Incomplete Hydrolysis ModifyConditions Modify Hydrolysis Conditions (Base Conc., Temp.) StartHydrolysis->ModifyConditions OptimizeWorkup Optimize Work-up Procedure StartHydrolysis->OptimizeWorkup If Product Loss During Isolation CheckDegradation Check for Product Degradation ModifyConditions->CheckDegradation If Still Incomplete CompleteHydrolysis Complete Hydrolysis ModifyConditions->CompleteHydrolysis Success CheckDegradation->ModifyConditions If Degradation, Use Milder Conditions OptimizeWorkup->CompleteHydrolysis

Caption: Troubleshooting workflow for the synthesis of 2-aryl-thiazole-5-carboxylic acids.

HantzschSynthesisPathway Thioamide Aryl Thioamide Intermediate Thioether Intermediate Thioamide->Intermediate AlphaHaloKetoester α-Halo-β-ketoester AlphaHaloKetoester->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Ethyl 2-Aryl-Thiazole-5-Carboxylate Dehydration->Product

Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.

References

Technical Support Center: Purification of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the scale of the purification and the nature of the impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials from the synthesis, such as 4-methoxythiobenzamide and ethyl 2-chloroacetoacetate if prepared via a Hantzsch-type synthesis. If the carboxylic acid is obtained by hydrolysis of its ethyl ester, then unhydrolyzed ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate is a common impurity. Side-products from the thiazole ring formation, such as isomeric thiazole derivatives, can also be present.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purity. For visualization of the carboxylic acid, a bromocresol green indicator solution can be used, which will show acidic compounds as yellow spots on a blue background. Alternatively, UV light (254 nm) can be used for visualization if the compound or impurities are UV active.

Q4: What is a good starting point for developing a recrystallization protocol?

A4: Due to the aromatic and carboxylic acid functionalities, polar solvents are a good starting point. Alcohols such as ethanol or isopropanol, or a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like water or hexane) are often effective for recrystallizing aryl-thiazole carboxylic acids.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent. The cooling rate is too fast. High concentration of impurities.- Use a lower boiling point solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a preliminary purification step like acid-base extraction to remove gross impurities.
No crystals form upon cooling. The compound is too soluble in the chosen solvent. The solution is not saturated enough.- Reduce the volume of the solvent by evaporation. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at room temperature until turbidity persists, then heat to redissolve and cool slowly.
Low recovery of purified product. The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used. Crystals were washed with a solvent in which they are soluble.- Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored. Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a preliminary purification by column chromatography or acid-base extraction.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities. Inappropriate eluent system. Co-elution of impurities with similar polarity.- Optimize the eluent system using TLC. Start with a non-polar solvent and gradually increase the polarity. For carboxylic acids, adding a small amount of acetic acid or formic acid (0.1-1%) to the eluent can improve peak shape by suppressing ionization. - Consider using a different stationary phase, such as alumina or reverse-phase silica.
Streaking or tailing of the product spot on TLC and broad peaks on the column. The carboxylic acid is interacting strongly with the silica gel. The compound is being loaded in a solvent that is too polar.- Add a small percentage of a polar modifier like acetic acid to the eluent to reduce interactions with the silica. - Load the sample onto the column in a minimal amount of a less polar solvent than the eluent.
Low recovery from the column. The compound is irreversibly adsorbed onto the stationary phase.- Use a less active stationary phase (e.g., neutral alumina). - Add a competitive binding agent like triethylamine (if the compound is not acidic) or acetic acid to the eluent.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1M HCl until the pH is acidic (pH ~2-3), which will cause the purified carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry under vacuum to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is a general guideline and should be optimized based on the solubility of the specific batch of the compound.

  • Solvent Selection: Determine a suitable solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent and then dry them in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product extraction Acid-Base Extraction start->extraction Initial Cleanup chromatography Column Chromatography start->chromatography Direct Purification recrystallization Recrystallization extraction->recrystallization Further Purification tlc TLC Analysis recrystallization->tlc chromatography->tlc nmr NMR Spectroscopy tlc->nmr ms Mass Spectrometry tlc->ms end Pure Product nmr->end ms->end

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out start Crude Product Dissolved in Hot Solvent cool Cool Solution start->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oiling_out Product Oils Out cool->oiling_out Problem reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent add_anti_solvent Add Anti-Solvent no_crystals->add_anti_solvent scratch_flask Scratch Inner Surface of Flask no_crystals->scratch_flask reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent slower_cooling Cool More Slowly oiling_out->slower_cooling change_solvent Change Solvent System oiling_out->change_solvent

Technical Support Center: Synthesis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two-step synthesis of this compound, which involves the initial Hantzsch thiazole synthesis of the ethyl ester precursor followed by its hydrolysis.

Step 1: Hantzsch Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Question: Why is the yield of the Hantzsch thiazole synthesis of the ethyl ester precursor consistently low?

Answer:

Low yields in the Hantzsch synthesis of ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate can arise from several factors. A primary consideration is the purity of the starting materials, p-methoxythiobenzamide and ethyl 2-chloroacetoacetate. Impurities can lead to unwanted side reactions and inhibit the formation of the desired product. It is also crucial to ensure that the reaction goes to completion by monitoring it via thin-layer chromatography (TLC).

Suboptimal reaction conditions can also significantly impact the yield. The reaction temperature and time are critical parameters that may require optimization. Insufficient heating or a reaction time that is too short may result in incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to the degradation of reactants or the formation of side products. The choice of solvent is also important; while ethanol is commonly used, exploring other polar solvents might be beneficial.

Question: What are the common side products in the Hantzsch synthesis of the thiazole ester and how can they be minimized?

Answer:

Several side products can form during the Hantzsch synthesis. One common byproduct is an oxazole, which can be formed if the thioamide starting material is contaminated with the corresponding amide. To minimize this, ensure the high purity of the p-methoxythiobenzamide.

Dimerization or polymerization of the reactants or intermediates can also occur, particularly at high concentrations or temperatures. To mitigate this, the reaction can be carried out under more dilute conditions, and the temperature should be carefully controlled.

Under acidic conditions, which can arise from the hydrogen chloride generated during the reaction, the formation of isomeric 2-imino-2,3-dihydrothiazoles is possible. While this specific synthesis is typically performed under neutral or slightly basic conditions, controlling the pH can be crucial.

Question: How can I effectively purify the ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate?

Answer:

The purification of the ethyl ester can be achieved through several methods. Recrystallization is a common and effective technique for purifying solid organic compounds. A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for similar compounds include ethanol, or a mixture of ethyl acetate and hexane.

If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a reliable alternative. A gradient elution with a solvent system such as hexane and ethyl acetate can be used to separate the desired product from impurities.

Step 2: Hydrolysis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Question: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis is a common issue. Alkaline hydrolysis is an irreversible reaction, which should, in principle, go to completion. To ensure complete conversion, consider the following:

  • Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can help drive the reaction to completion. Monitor the reaction progress by TLC until the starting ester is no longer visible.

  • Concentration of the Base: Increasing the concentration of the sodium hydroxide solution or using a larger excess of the base can enhance the rate of hydrolysis.

  • Solvent: The solubility of the ester in the reaction medium is crucial. If the ester is not fully dissolved, the reaction will be slow. Adding a co-solvent like methanol or ethanol to the aqueous sodium hydroxide solution can improve solubility.

Question: The yield of the final carboxylic acid is low after purification. What are the potential causes and solutions?

Answer:

Low recovery of the carboxylic acid after purification can be due to several factors. During the workup, ensuring the complete precipitation of the carboxylic acid after acidification is critical. The pH of the solution should be carefully adjusted to be sufficiently acidic to protonate all the carboxylate salt. Cooling the mixture in an ice bath can further decrease the solubility of the product and improve precipitation.

During recrystallization, the choice of solvent is paramount. The ideal solvent will have high solubility for the carboxylic acid at its boiling point and low solubility at room temperature. If the product has significant solubility in the cold solvent, or if too much solvent is used, the recovery will be low. It is advisable to use the minimum amount of hot solvent required to dissolve the product.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The overall yield is a product of the yields of the two steps. The Hantzsch synthesis of the ethyl ester precursor has been reported with a yield of approximately 72%. The subsequent hydrolysis of a similar thiazole ester has been reported with a yield of around 32% after recrystallization. Therefore, an optimized overall yield would likely be in the range of 20-25%, though further optimization of the hydrolysis step could improve this.

Q2: What analytical techniques are recommended for monitoring the reactions and characterizing the products?

A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of both the Hantzsch synthesis and the hydrolysis reaction. For product characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) are recommended to confirm the structure and purity of the synthesized compounds.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, standard laboratory safety procedures should be followed. Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood. Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment, including gloves and safety glasses. All reactions involving heating should be performed with care to avoid solvent splashing and fire hazards.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields

StepReactantsSolventReaction ConditionsReported Yield
1. Hantzsch Synthesis (Esterification)p-Methoxythiobenzamide, Ethyl 2-chloroacetoacetateDry EthanolReflux, 1.5 hours72%
2. Hydrolysis (of a similar thiazole ester)Ethyl thiazole-5-carboxylate, Sodium HydroxideMethanol/WaterAmbient temperature, 16 hours, followed by acidification32%

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
  • Dissolve p-methoxythiobenzamide in dry ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add ethyl 2-chloroacetoacetate to the solution.

  • Heat the reaction mixture to reflux and maintain for 1.5 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve the ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate in a mixture of methanol and an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 16 hours or until TLC indicates the complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Cool the solution in an ice bath and acidify to a low pH with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product and purify by recrystallization from an appropriate solvent.

Visualizations

Synthesis_Pathway A p-Methoxythiobenzamide + Ethyl 2-chloroacetoacetate B Ethyl 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylate A->B Hantzsch Synthesis (Ethanol, Reflux) C 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid B->C Alkaline Hydrolysis (NaOH, H2O/MeOH) followed by Acidification

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Synthesis step1 Check Purity of Starting Materials start->step1 step2 Optimize Reaction Conditions (Time, Temp) step1->step2 If pure end Improved Yield step1->end If impure, purify and repeat step3 Investigate Side Reactions step2->step3 If optimized step4 Optimize Purification Method step3->step4 If side products identified step4->end If optimized

Caption: Troubleshooting workflow for improving synthesis yield.

Logical_Relationships yield Overall Yield hantzsch Hantzsch Synthesis Yield hantzsch->yield hydrolysis Hydrolysis Yield hydrolysis->yield purity Starting Material Purity purity->hantzsch conditions Reaction Conditions conditions->hantzsch conditions->hydrolysis purification Purification Efficiency purification->hantzsch purification->hydrolysis

Caption: Key factors influencing the overall yield of the synthesis.

Troubleshooting low solubility of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low solubility of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 54001-16-0) in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add its stock solution to my aqueous assay buffer or cell culture medium?

A1: Precipitation of a hydrophobic compound like this compound in aqueous solutions is a common issue. Several factors can contribute to this:

  • Low Aqueous Solubility: The compound is inherently poorly soluble in water. Thiazole derivatives are often only slightly soluble in water.[1][2] Many small-molecule compounds used in research are hydrophobic.[3]

  • Solvent Shock: This is a primary cause of precipitation. It happens when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous medium.[3][4] The sudden change in solvent polarity causes the compound to "crash out" of the solution.[5]

  • High Final Concentration: The intended final concentration of the compound in your assay may exceed its maximum solubility limit in the aqueous medium.[4][5]

  • Interaction with Media Components: Salts, proteins (especially in serum-containing media), and other components can interact with the compound, reducing its solubility.[3][5]

  • Temperature and pH: Changes in temperature (e.g., adding a cold stock to warm media) or a suboptimal pH can negatively affect the compound's solubility.[3][5] The pKa of the compound and the pH of the media can significantly influence the solubility of ionizable compounds.[5]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: For hydrophobic compounds, Dimethyl sulfoxide (DMSO) is the most common solvent used to prepare high-concentration stock solutions.[6][7] Ensure the compound is fully dissolved by vortexing or brief sonication.[5] It is also crucial to store the stock solution properly, often in small, single-use aliquots, to avoid repeated freeze-thaw cycles which can cause the compound to fall out of solution over time.[4]

Q3: How can I avoid the "solvent shock" that causes immediate precipitation?

A3: To prevent solvent shock, you must ensure the compound is diluted gently and evenly. Recommended methods include:

  • Stepwise Dilution: Create an intermediate dilution of the stock solution in a small volume of your final assay medium. Gently mix this intermediate dilution, and then add it to the final, larger volume.[4]

  • Slow Addition with Agitation: Add the stock solution dropwise to the final volume of the medium while gently vortexing or stirring.[5] This helps to disperse the solvent and compound quickly, preventing localized high concentrations.[4]

  • Pre-warming the Medium: Always use pre-warmed (e.g., 37°C) cell culture media for dilutions, as adding compounds to cold media can decrease their solubility.[5]

Q4: What are the primary strategies to increase the working concentration of this compound without precipitation?

A4: Several formulation strategies can enhance the apparent solubility of poorly soluble drugs for in vitro assays.[8] These include:

  • Using Co-solvents: While your stock is likely in DMSO, ensuring the final concentration of DMSO in the assay is optimized is important. However, be aware that DMSO concentrations above 1% can have cytotoxic or biological effects in cell-based assays.[9][10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where they can encapsulate poorly soluble drug molecules, forming an "inclusion complex".[11][12] This complex is more water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[11]

  • pH Adjustment: If the compound has ionizable groups (like the carboxylic acid in this molecule), adjusting the pH of the buffer can significantly increase solubility.[5] However, any pH change must be compatible with the biological assay and cell health.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 can help solubilize compounds by forming micelles.[15] This is more common in enzyme assays than cell-based assays, where surfactants can be toxic.[6]

Q5: Will using solubilizing agents like cyclodextrins affect my experimental results?

A5: Yes, it is possible. While solubilizing agents are powerful tools, they can interfere with the assay. For example:

  • Some compounds can bind strongly to cyclodextrins, which may limit their availability to interact with the biological target in your assay.[12]

  • At low concentrations, β-cyclodextrin has been shown to have minimal effects on LPS-induced IL-6 production and only minor effects on ROS production in some cell culture systems.[9]

  • It is critical to always run a "vehicle control" containing the same concentration of the solubilizing agent (e.g., DMSO, cyclodextrin) without the compound to account for any effects of the agent itself.[9][10]

Troubleshooting Guide

If you observe precipitation, follow this systematic approach to identify and resolve the issue.

  • Check the Stock Solution: Ensure your DMSO stock solution is clear, with no visible precipitate. If it has been stored for a long time or subjected to multiple freeze-thaw cycles, consider preparing a fresh stock.[4]

  • Optimize the Dilution Protocol: Implement anti-"solvent shock" procedures as described in FAQ #3 (stepwise dilution, slow addition, pre-warmed media).[4][5]

  • Determine the Maximum Soluble Concentration: Before proceeding with your main experiment, perform a simple solubility test to find the highest concentration of the compound that remains clear in your specific assay medium. See "Experimental Protocol 2" for a detailed method.[5]

  • Lower the Final Concentration: The simplest solution is often to test a lower final concentration of the compound to see if precipitation stops.[4]

  • Employ a Solubilization Strategy: If a higher concentration is necessary, select an appropriate solubilization method from the table below. Using cyclodextrins is a highly effective approach.[11][14]

Table 1: Comparison of Solubilization Strategies
StrategyMechanism of ActionTypical ApplicationKey Considerations
Co-solvents (e.g., DMSO, Ethanol) Increases solubility by reducing the polarity of the aqueous solvent.General use for most compounds.Final concentration must be low (typically <0.5-1%) to avoid solvent toxicity in cell-based assays.[9]
pH Adjustment Ionizes the acidic or basic functional groups of the compound, increasing its affinity for water.Compounds with ionizable groups (e.g., carboxylic acids, amines).The adjusted pH must be compatible with the assay system (e.g., cell viability, enzyme activity).[5]
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic compound within its central cavity, presenting a hydrophilic exterior to the aqueous solution.[11][12]Excellent for increasing solubility in both acellular and cellular assays.Can sometimes reduce the effective free concentration of the compound.[12] A vehicle control is essential.[9]
Surfactants (e.g., Tween 80) Forms micelles that encapsulate the hydrophobic compound.Primarily for acellular assays (e.g., enzyme kinetics).Often cytotoxic in cell-based assays, even at low concentrations.[6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a stable, high-concentration stock solution of the compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • High-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Method:

  • Prepare a stock solution of 10-100 mM by dissolving the compound in 100% DMSO.[5]

  • Ensure the compound is fully dissolved. This can be aided by gentle vortexing and, if necessary, brief sonication in a water bath.[5]

  • Visually inspect the solution against a light source to confirm there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[4]

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration

Objective: To empirically determine the highest concentration of the compound that remains soluble in the specific assay medium under experimental conditions.

Materials:

  • High-concentration stock solution (from Protocol 1)

  • Your specific cell culture medium or assay buffer, pre-warmed to 37°C.[5]

  • Sterile microcentrifuge tubes or a clear multi-well plate.

Method:

  • Prepare a series of dilutions of the stock solution in your pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM.

  • To avoid solvent shock, add the stock solution dropwise while gently vortexing the medium for each dilution.[5]

  • Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).

  • Incubate the tubes or plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your assay duration (e.g., 2 hours, 24 hours).

  • After incubation, visually inspect the solutions again for any delayed precipitation.[5] For a more sensitive assessment, you can examine a small drop under a microscope to check for micro-precipitates.[4]

  • The highest concentration that remains completely clear after incubation is the maximum working soluble concentration under your specific experimental conditions.

Protocol 3: Using β-Cyclodextrin to Enhance Solubility

Objective: To prepare a compound solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase its aqueous solubility.

Materials:

  • High-concentration DMSO stock solution (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your specific assay buffer or medium

Method:

  • Prepare a stock solution of HP-β-CD in your assay medium. A common starting concentration is 10-50 mM. Warm the solution slightly and stir until the HP-β-CD is fully dissolved.

  • Add the required volume of your compound's DMSO stock solution directly into the HP-β-CD solution.

  • Vortex the mixture vigorously for 1-5 minutes to facilitate the formation of the inclusion complex.

  • This cyclodextrin-complexed solution can now be used as your new, more soluble "stock" for further dilutions into the final assay medium.

  • Crucially , prepare a parallel vehicle control containing the exact same concentration of HP-β-CD and DMSO but without the compound. This control must be used in all experiments to account for any effects of the formulation itself.

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Assay check_stock 1. Check Stock Solution: Is it clear? Stored correctly? start->check_stock remake_stock Prepare fresh stock solution check_stock->remake_stock No optimize_dilution 2. Optimize Dilution: Use stepwise dilution & pre-warmed media check_stock->optimize_dilution Yes remake_stock->check_stock solubility_test 3. Determine Max Soluble Conc. (See Protocol 2) optimize_dilution->solubility_test is_conc_ok Is the required concentration below the solubility limit? solubility_test->is_conc_ok use_lower_conc Use lower, soluble concentration is_conc_ok->use_lower_conc Yes increase_sol 4. Employ Solubilization Strategy (e.g., Cyclodextrin - Protocol 3) is_conc_ok->increase_sol No run_assay Run Assay with Vehicle Control use_lower_conc->run_assay increase_sol->run_assay

Caption: A workflow for troubleshooting compound precipitation.

Solvent_Shock_Mitigation cluster_0 Problem: Rapid Dilution (Solvent Shock) cluster_1 Solution: Stepwise Dilution stock1 High Conc. Stock (DMSO) Compound Molecules aqueous1 Aqueous Medium stock1:c->aqueous1 Rapid Addition result1 Precipitate Forms stock2 High Conc. Stock (DMSO) Compound Molecules intermediate Intermediate Dilution Small Volume of Medium stock2:c->intermediate Slow Addition aqueous2 Final Aqueous Medium intermediate->aqueous2 Add to Final Volume result2 Compound Stays in Solution

Caption: Mitigation of precipitation caused by solvent shock.

Caption: Mechanism of solubility enhancement by cyclodextrin.

References

Technical Support Center: Stability of 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in purity over time when stored in an aqueous buffer. What is the likely cause?

A1: The decrease in purity of your compound in an aqueous solution is likely due to hydrolysis. The carboxylic acid and thiazole ring moieties can be susceptible to degradation in the presence of water, and this process can be accelerated by pH and temperature. It is recommended to perform a forced degradation study under acidic and basic conditions to confirm this hypothesis.

Q2: I've observed a color change in my stock solution, which is prepared in DMSO and stored at room temperature. Is this an indication of degradation?

A2: A color change can be an indicator of degradation. While DMSO is a common solvent for stock solutions, prolonged storage at room temperature, especially with exposure to light, can lead to photolytic or oxidative degradation. It is advisable to store stock solutions at -20°C or -80°C in light-protected vials. To investigate the color change, you should analyze the solution by HPLC to check for the appearance of new peaks corresponding to degradation products.

Q3: After performing a freeze-thaw cycle with my stock solution, I am seeing inconsistent results in my bioassay. Could this be a stability issue?

A3: Yes, inconsistent results after freeze-thaw cycles can point to stability problems. The compound may be precipitating out of solution upon freezing and not fully redissolving, or the freeze-thaw process itself could be promoting degradation. To troubleshoot this, you can try preparing smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Additionally, visually inspect the solution for any precipitate after thawing and ensure it is fully dissolved before use.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the structure, potential degradation pathways include:

  • Hydrolysis: The ester-like linkage within the thiazole ring and the carboxylic acid group can be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The sulfur atom in the thiazole ring could be oxidized to a sulfoxide or sulfone, particularly in the presence of oxidizing agents or upon exposure to air and light over time.

  • Photodegradation: Aromatic systems and heteroatoms can absorb UV light, leading to photochemical reactions and degradation.

  • Decarboxylation: The carboxylic acid group might be lost as carbon dioxide under certain conditions, such as elevated temperatures.

Q5: What are the best practices for preparing and storing solutions of this compound to minimize degradation?

A5: To ensure the stability of your solutions, follow these best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents for stock solutions (e.g., DMSO, DMF). For aqueous working solutions, use freshly prepared buffers.

  • Storage Conditions: Store stock solutions in tightly sealed, light-protected (amber) vials at low temperatures (-20°C or -80°C). Prepare working solutions fresh for each experiment whenever possible.

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen.

  • pH Control: If working with aqueous solutions, maintain the pH within a range where the compound is most stable, which can be determined through stability studies.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Problem: You observe new, unidentified peaks in the chromatogram of your sample solution that were not present in the initial analysis of the solid compound.

Possible Causes & Solutions:

CauseTroubleshooting StepsRecommended Action
Solvent Impurities 1. Analyze a blank injection of the solvent. 2. Use a fresh bottle of HPLC-grade solvent.If peaks are present in the blank, the solvent is contaminated. Replace with a new, high-purity solvent.
Compound Degradation 1. Compare the chromatogram to a freshly prepared standard solution. 2. Review the storage conditions and age of the solution.If new peaks are present in the sample but not the fresh standard, degradation has likely occurred. Perform a forced degradation study to identify potential degradants.
Interaction with Container 1. Prepare a solution in a different type of container (e.g., glass vs. polypropylene). 2. Analyze the solution after a period of incubation.If the peak profile differs between container types, adsorption or leaching may be occurring. Use low-binding containers.
Issue 2: Poor Reproducibility in Biological Assays

Problem: You are observing significant variability in the results of your biological experiments that use solutions of this compound.

Possible Causes & Solutions:

CauseTroubleshooting StepsRecommended Action
Inconsistent Solution Concentration 1. Re-measure the concentration of the stock solution using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC). 2. Review the solution preparation protocol for potential errors.If the concentration is incorrect, prepare a fresh stock solution with careful attention to weighing and dissolution.
Degradation in Assay Medium 1. Incubate the compound in the assay medium for the duration of the experiment. 2. Analyze the medium at different time points by HPLC to check for degradation.If degradation is observed, consider shortening the assay duration or adding antioxidants (if compatible with the assay).
Precipitation in Assay Medium 1. Visually inspect the working solution for any precipitate. 2. Determine the solubility of the compound in the assay medium.If precipitation is an issue, you may need to reduce the final concentration of the compound or add a co-solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 70°C for 48 hours. Also, incubate a solution (100 µg/mL in a suitable solvent) at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution (100 µg/mL in a suitable solvent) to a UV light source (e.g., 254 nm) for 24 hours. A dark control sample should be kept alongside, wrapped in aluminum foil.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Data Presentation: Example Forced Degradation Results

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation (Example)Number of Degradation Products (Example)
0.1 M HCl246015.22
0.1 M NaOH42545.83
3% H₂O₂24258.51
Thermal (Solid)48702.11
Thermal (Solution)48605.61
Photolytic (UV)242522.32
Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a general reverse-phase HPLC method suitable for separating the parent compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 60-70°C) stock->thermal Expose to Stress photo Photolytic Stress (UV Light, RT) stock->photo Expose to Stress hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Peak Purity) hplc->data Evaluate Results

Caption: Workflow for a forced degradation study.

logical_troubleshooting cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent Results in Bioassay check_conc Verify Solution Concentration start->check_conc Is concentration accurate? check_degradation Assess Stability in Assay Medium start->check_degradation Is compound stable? check_solubility Check for Precipitation start->check_solubility Is it fully dissolved? remake Prepare Fresh Stock Solution check_conc->remake No modify_assay Modify Assay (e.g., shorter duration) check_degradation->modify_assay No adjust_conc Adjust Compound Concentration check_solubility->adjust_conc No

Caption: Troubleshooting logic for inconsistent bioassay results.

hypothetical_pathway compound 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid binding Binding/ Inhibition compound->binding receptor Target Receptor/ Enzyme receptor->binding pathway Signaling Pathway (e.g., Kinase Cascade) binding->pathway Modulates response Cellular Response (e.g., Apoptosis, Proliferation Change) pathway->response Leads to

Caption: Hypothetical signaling pathway for a bioactive small molecule.

Technical Support Center: Overcoming Reproducibility Challenges with 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address reproducibility issues in biological experiments involving 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of variability in experimental results with this compound?

A1: Poor reproducibility can stem from several factors, including compound stability, purity, and handling. Thiazole-containing compounds, in particular, can be susceptible to degradation if not stored properly. In biological assays, variability in cell lines, passage number, and plating density can significantly impact results.[1][2] Additionally, Pan-Assay Interference Compounds (PAINS) are a known issue with some thiazole derivatives, leading to non-specific activity.

Q2: How should this compound be stored to ensure its stability?

A2: For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. For short-term use, a stock solution in a suitable solvent (e.g., DMSO) can be prepared and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the potential mechanism of action for this compound?

A3: While specific data for this exact compound is limited, related thiazole derivatives have shown activity as both tubulin polymerization inhibitors and anti-inflammatory agents, potentially through the inhibition of cyclooxygenase (COX) enzymes.[3] Further experimental validation is required to determine the precise mechanism for this specific molecule.

Q4: Are there known liabilities associated with this chemical scaffold?

A4: Yes, the thiazole scaffold is present in some compounds known as Pan-Assay Interference Compounds (PAINS). These compounds can interfere with assay readouts through various mechanisms, such as aggregation, reactivity, or fluorescence interference, leading to false-positive results. It is crucial to perform control experiments to rule out such artifacts.

Troubleshooting Guides

Inconsistent Anti-Inflammatory Activity
Problem Potential Cause Troubleshooting Steps
High variability in cytokine inhibition (e.g., TNF-α, IL-6). Cellular Health and Density: Inconsistent cell number or viability at the start of the experiment.1. Ensure consistent cell seeding density. 2. Perform a cell viability assay (e.g., Trypan Blue) before treatment. 3. Use cells within a consistent and low passage number range.[2]
Compound Degradation: The compound may be unstable in the cell culture medium.1. Prepare fresh compound dilutions for each experiment. 2. Minimize the exposure of the compound to light. 3. For longer experiments, consider replenishing the media with fresh compound.
Lack of dose-response relationship. Compound Precipitation: The compound may be precipitating at higher concentrations.1. Visually inspect the wells for any precipitate under a microscope. 2. Determine the solubility of the compound in your specific cell culture medium. 3. Consider using a lower concentration range or a different solvent.
Assay Interference: The compound may be interfering with the detection method (e.g., ELISA).1. Run a control with the compound in the absence of cells to check for assay interference. 2. Consider using an alternative assay with a different detection method.
Variable Results in Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS)
Problem Potential Cause Troubleshooting Steps
Inconsistent IC50 values across experiments. Inconsistent Treatment Time: Variations in the duration of compound exposure.1. Strictly adhere to the predetermined incubation time for all experiments.
Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[1]
High background signal. Compound Interference with Assay Reagent: The compound may react with the viability dye (e.g., MTT, MTS).1. Incubate the compound with the assay reagent in cell-free wells to check for any direct reaction.
Compound Color: The compound itself may absorb light at the wavelength used for measurement.1. Measure the absorbance of the compound in media at the assay wavelength and subtract this background from the experimental wells.

Quantitative Data Summary

Due to the limited publicly available data for this compound, the following table presents data for a structurally related compound, a 2-(trimethoxyphenyl)-thiazole derivative (Compound A2), which has been evaluated for COX-2 inhibition.[1] This data is provided for illustrative purposes to guide experimental design.

Compound Target Assay Type IC50 (µM) Reference
2-(trimethoxyphenyl)-thiazole derivative (Compound A2)COX-2In vitro enzyme inhibition assay23.26[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the Hantzsch thiazole synthesis.

Materials:

  • 4-methoxythiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Sodium ethoxide

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Dissolve 4-methoxythiobenzamide in ethanol.

  • Add a solution of sodium ethoxide in ethanol to the mixture and stir.

  • Slowly add ethyl 2-chloroacetoacetate to the reaction mixture and reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with hydrochloric acid.

  • The precipitated ethyl ester of the product is filtered and washed.

  • Hydrolyze the ester to the carboxylic acid by refluxing with a solution of sodium hydroxide in aqueous ethanol.

  • After hydrolysis, cool the solution and acidify with hydrochloric acid to precipitate the final product, this compound.

  • Filter, wash with water, and dry the product. Purify by recrystallization if necessary.

Protocol 2: In Vitro Anti-Inflammatory Assay (LPS-induced TNF-α production in RAW 264.7 macrophages)

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • TNF-α ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the cells with the compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of TNF-α inhibition against the compound concentration.

Visualizations

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits LPS LPS LPS->TLR4 Binds IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates IκBα_NFκB IKK_complex->IκBα_NFκB Dissociates NFκB NF-κB (p65/p50) IκBα->IκBα_NFκB NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocates NFκB->IκBα_NFκB Compound 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid Compound->IKK_complex Inhibits? DNA DNA NFκB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription IκBα_NFκB->IκBα IκBα_NFκB->NFκB

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Compound 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid Compound->COX2 Inhibits?

Caption: Potential mechanism of COX-2 inhibition.

Experimental and Logical Workflows

G start Start: Inconsistent Results check_compound Check Compound Purity and Stability start->check_compound check_cells Standardize Cell Culture (Passage, Density) start->check_cells check_protocol Review Experimental Protocol start->check_protocol run_controls Perform Control Experiments check_compound->run_controls check_cells->run_controls check_protocol->run_controls analyze_data Re-analyze Data run_controls->analyze_data end End: Reproducible Results analyze_data->end

Caption: Troubleshooting workflow for poor reproducibility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Compound Stock Solution treat_cells Treat Cells with Compound and LPS prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells incubate Incubate for 24 hours treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform ELISA collect_supernatant->elisa calc_ic50 Calculate IC50 elisa->calc_ic50

Caption: Experimental workflow for the anti-inflammatory assay.

References

Refinement of HPLC method for better separation of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the improved separation of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid isomers.

Troubleshooting Guide

Issue 1: Co-elution or Poor Resolution of Isomers

Question: My HPLC method shows co-eluting or poorly resolved peaks for the isomers of this compound. How can I improve the separation?

Answer:

Improving the resolution between closely eluting isomers often requires a systematic optimization of several chromatographic parameters. Here is a step-by-step approach:

1. Mobile Phase Optimization:

  • Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa. You can also test different ratios in your gradient or isocratic elution.[1]

  • pH Adjustment: Since the target molecule is a carboxylic acid, the pH of the mobile phase is a critical parameter.[2] The pKa of the carboxylic acid group will determine its degree of ionization. Operating at a pH around the pKa can lead to split peaks, so it is advisable to adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[3] For a carboxylic acid, lowering the pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will suppress ionization, leading to increased retention and potentially altered selectivity.[4]

  • Buffer Selection and Concentration: Employing a buffer is crucial for maintaining a stable pH and achieving reproducible results.[4] The buffer should have a pKa close to the desired mobile phase pH.[5] Common buffers for reversed-phase HPLC include phosphate, acetate, and formate. The buffer concentration typically ranges from 10-50 mM.[5]

2. Stationary Phase Selection:

If mobile phase optimization is insufficient, consider a column with a different stationary phase to exploit alternative separation mechanisms.

  • Standard C18: This is often the starting point for reversed-phase separations.

  • Phenyl-Hexyl or Phenyl-Ether: These phases can provide beneficial π-π interactions with the aromatic rings of your analyte, potentially improving selectivity for positional isomers.[1]

  • Pentafluorophenyl (PFP): PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be very effective for separating aromatic positional isomers.[1]

  • Chiral Stationary Phases (CSPs): If you are dealing with enantiomers (non-superimposable mirror images), a chiral stationary phase is necessary for separation.[1] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are widely used.[1][6]

3. Method Parameter Adjustments:

  • Gradient Slope: A shallower gradient can increase the separation window between closely eluting peaks.

  • Flow Rate: Decreasing the flow rate can improve efficiency and resolution, although it will increase the analysis time.

  • Column Temperature: Temperature can affect selectivity. Experiment with temperatures between 25°C and 40°C.

Issue 2: Peak Tailing

Question: The peaks for my thiazole-carboxylic acid isomers are showing significant tailing. What are the likely causes and how can I fix this?

Answer:

Peak tailing is a common issue, especially with acidic compounds, and it can compromise resolution and quantification.[7] Here are the primary causes and solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[4][8]

    • Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) protonates the silanol groups, reducing their interaction with the acidic analyte.[4][8]

    • Use of Additives: Adding a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%) can mask the active silanol sites.[1] However, with modern, high-purity silica columns, this is often not necessary.[7]

    • High-Purity Silica Columns: Employing a column packed with high-purity, end-capped silica will have fewer active silanol sites.

  • Insufficient Buffer Capacity: If the buffer concentration is too low, it may not effectively control the on-column pH, leading to inconsistent ionization and peak tailing.[7] Ensure your buffer concentration is adequate (typically 10-50 mM) and that the mobile phase pH is within the buffer's effective range (pKa ± 1).[5][9]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4] Try reducing the injection volume or the sample concentration.

  • Column Contamination or Degradation: Contaminants from the sample or mobile phase can accumulate at the head of the column, or the stationary phase can degrade over time.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components.[9]

    • Column Washing: Flush the column with a strong solvent to remove contaminants.

    • Replace the Column: If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for these isomers?

A1: A good starting point is a reversed-phase C18 column with a gradient elution.

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 3.5 or 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV, at the λmax of the compound
Injection Volume 5-10 µL

This initial run will indicate the approximate elution conditions and whether the isomers are likely to co-elute.[1]

Q2: How do I choose between acetonitrile and methanol as the organic modifier?

A2: Acetonitrile and methanol have different selectivities. Acetonitrile is generally a stronger solvent and provides better peak shapes for acidic compounds. Methanol is more viscous and can generate higher backpressure, but it may offer different selectivity that could be advantageous for your specific isomer separation. It is recommended to screen both during method development.

Q3: My isomers are enantiomers. What should I do?

A3: Enantiomers have identical physical and chemical properties in an achiral environment and therefore cannot be separated on a standard achiral column like a C18.[1] You will need to use a Chiral Stationary Phase (CSP). Common choices include columns with cellulose or amylose derivatives. The mobile phase for chiral separations often consists of a non-polar solvent like hexane or heptane mixed with a polar modifier like ethanol or isopropanol (normal phase mode).[6] Some CSPs can also be used in reversed-phase mode.

Experimental Protocols

Protocol 1: General Sample Preparation
  • Weighing: Accurately weigh a suitable amount of the isomer mixture.

  • Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions, such as acetonitrile or methanol, to create a stock solution (e.g., 1 mg/mL).

  • Sonication: If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Dilution: Dilute the stock solution to the desired working concentration (e.g., 0.1 mg/mL) using the initial mobile phase composition.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.[1]

Protocol 2: Systematic Method Development Workflow

This protocol outlines a systematic approach to developing a robust separation method.

  • Initial Scouting Gradient: Perform a broad gradient run (e.g., 5% to 95% organic solvent over 20-30 minutes) on a C18 column to determine the elution range of the isomers.[1]

  • Optimization of Selectivity (α):

    • Vary the organic modifier (acetonitrile vs. methanol).

    • Adjust the mobile phase pH using an appropriate buffer.

    • If resolution is still inadequate, screen different column stationary phases (e.g., Phenyl-Hexyl, PFP).

  • Optimization of Retention (k'): Adjust the isocratic mobile phase strength or the gradient slope to achieve a retention factor (k') between 2 and 10 for the peaks of interest.

  • Optimization of Efficiency (N):

    • Adjust the flow rate.

    • Consider using a longer column or a column with smaller particles (UHPLC) to increase the number of theoretical plates.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Separation co_elution Co-elution / Poor Resolution start->co_elution peak_tailing Peak Tailing start->peak_tailing optimize_mobile_phase Optimize Mobile Phase (Solvent, pH, Buffer) co_elution->optimize_mobile_phase check_silanol Address Silanol Interactions (Low pH, Additives) peak_tailing->check_silanol resolution_ok Resolution > 1.5? optimize_mobile_phase->resolution_ok change_column Change Stationary Phase (Phenyl, PFP, Chiral) optimize_parameters Optimize Method Parameters (Gradient, Flow Rate, Temp.) change_column->optimize_parameters optimize_parameters->resolution_ok tailing_fixed Tailing Fixed? check_silanol->tailing_fixed check_buffer Check Buffer Capacity check_overload Reduce Sample Load check_buffer->check_overload check_column_health Check Column Health (Guard Column, Wash, Replace) check_overload->check_column_health check_column_health->tailing_fixed resolution_ok->change_column No end_good End: Method Refined resolution_ok->end_good Yes tailing_fixed->check_buffer No tailing_fixed->end_good Yes

Caption: Troubleshooting workflow for HPLC method refinement.

Method_Development_Strategy start Start: Method Development scouting 1. Scouting Gradient on C18 start->scouting eval1 Resolution > 1.5? scouting->eval1 optimize_mobile_phase 2. Optimize Mobile Phase (Organic Modifier, pH) eval1->optimize_mobile_phase No end End: Optimized Method eval1->end Yes eval2 Resolution > 1.5? optimize_mobile_phase->eval2 screen_columns 3. Screen Alternative Columns (Phenyl, PFP) eval2->screen_columns No eval2->end Yes eval3 Resolution > 1.5? screen_columns->eval3 optimize_efficiency 4. Optimize Efficiency (Flow Rate, Gradient Slope) eval3->optimize_efficiency No eval3->end Yes optimize_efficiency->end

Caption: Systematic strategy for HPLC method development.

References

Minimizing impurities in the Hantzsch synthesis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the Hantzsch synthesis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of the target molecule.

Problem 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reflux period.The reaction kinetics can be influenced by the purity of reagents and solvent, as well as the reaction scale.
Decomposition of 4-methoxythiobenzamide Ensure the reaction is not conducted under strongly acidic conditions. If an acidic catalyst is necessary, a milder acid or a shorter reaction time should be tested.Thioamides can be unstable in strong acids, leading to decomposition and reduced yield.[1]
Suboptimal Reaction Temperature Maintain a consistent reflux temperature. For ethanol, this is approximately 78°C.The Hantzsch thiazole synthesis is temperature-sensitive. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures may promote side reactions and decomposition.
Moisture in Reagents or Solvent Use anhydrous ethanol and ensure all glassware is thoroughly dried before use.Water can interfere with the reaction intermediates and potentially lead to unwanted hydrolysis byproducts.

Problem 2: Presence of Multiple Impurities in the Crude Product

Potential Cause Troubleshooting Step Rationale
Unreacted Starting Materials Optimize the stoichiometry of the reactants. A slight excess of the thioamide is sometimes used to ensure complete consumption of the α-haloketone. Recrystallization of the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) can remove unreacted starting materials.Unreacted 4-methoxythiobenzamide and ethyl 2-chloroacetoacetate are common impurities.[2]
Formation of Side Products Control the reaction temperature and time carefully. Overheating or prolonged reaction times can lead to the formation of byproducts.Side reactions, such as self-condensation of the thioamide or dimerization of the α-haloketone, can occur under harsh conditions.
Hydrolysis of the Ester Intermediate If synthesizing the ethyl ester, ensure anhydrous conditions are maintained. During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.The ethyl ester of the target molecule can hydrolyze to the carboxylic acid, especially during workup.
Incomplete Hydrolysis to the Carboxylic Acid When preparing the final carboxylic acid from the ethyl ester, ensure the saponification reaction goes to completion by monitoring with TLC. Adjust the amount of base or the reaction time as needed.The ethyl ester will be a significant impurity if the hydrolysis is incomplete.

Frequently Asked Questions (FAQs)

Q1: What are the expected major impurities in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials: 4-methoxythiobenzamide and ethyl 2-chloroacetoacetate. If the final product is the carboxylic acid, the corresponding ethyl ester can be a major impurity due to incomplete hydrolysis. Conversely, if the target is the ethyl ester, the carboxylic acid may be present due to unintended hydrolysis. Other potential but less common impurities can arise from side reactions of the starting materials.[2]

Q2: How can I best monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to achieve good separation of the starting materials, intermediate (ethyl ester), and the final product. The disappearance of the limiting reactant (typically the α-haloketone) indicates the reaction is nearing completion.

Q3: What is the optimal solvent for this Hantzsch synthesis?

A3: Ethanol is a commonly used and effective solvent for the Hantzsch thiazole synthesis as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.[3]

Q4: My final product is an off-color solid. How can I improve its purity and color?

A4: The color is likely due to minor, highly conjugated impurities. Recrystallization from an appropriate solvent system (e.g., ethanol, or a mixture of ethyl acetate and a non-polar solvent like hexane) is a highly effective method for purification. Activated carbon treatment during recrystallization can also help to remove colored impurities.

Q5: Can I use a different α-haloketone, for example, ethyl 2-bromoacetoacetate?

A5: Yes, ethyl 2-bromoacetoacetate can also be used. Bromo derivatives are generally more reactive than their chloro counterparts, which may lead to a faster reaction but could also potentially increase the formation of side products. The reaction conditions may need to be optimized accordingly.

Data Presentation

Table 1: Reactants and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
4-MethoxythiobenzamideC₈H₉NOS167.23Thioamide
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.59α-Haloketone
Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylateC₁₄H₁₅NO₃S293.34Intermediate
This compoundC₁₂H₁₁NO₃S249.29Final Product

Experimental Protocols

Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

This protocol is adapted from a known procedure for a similar Hantzsch synthesis.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxythiobenzamide (1 equivalent) in anhydrous ethanol.

  • Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or an ethyl acetate/hexane mixture to obtain the pure ethyl ester.

Hydrolysis to this compound
  • Saponification: Suspend the purified ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction: Heat the mixture to reflux until the ester is completely consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Carefully acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4. The carboxylic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Hantzsch Thiazole Synthesis cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 4-methoxythiobenzamide 4-methoxythiobenzamide reflux_in_ethanol Reflux in Ethanol 4-methoxythiobenzamide->reflux_in_ethanol ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate ethyl_2_chloroacetoacetate->reflux_in_ethanol ethyl_ester Ethyl 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylate reflux_in_ethanol->ethyl_ester saponification Saponification (NaOH, EtOH/H2O) ethyl_ester->saponification carboxylic_acid 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid saponification->carboxylic_acid

Caption: Experimental workflow for the synthesis of the target molecule.

Troubleshooting_Logic start Low Purity or Yield check_reaction_completion Check Reaction Completion (TLC) start->check_reaction_completion incomplete Incomplete Reaction check_reaction_completion->incomplete No complete Reaction Complete check_reaction_completion->complete Yes extend_reflux Extend Reflux Time incomplete->extend_reflux analyze_impurities Analyze Impurities (e.g., NMR, LC-MS) complete->analyze_impurities unreacted_sm Unreacted Starting Materials analyze_impurities->unreacted_sm Starting Materials Present side_products Presence of Side Products analyze_impurities->side_products Other Peaks Observed optimize_stoichiometry Optimize Stoichiometry / Improve Purification unreacted_sm->optimize_stoichiometry optimize_conditions Optimize Reaction Conditions (Temp., Time, pH) side_products->optimize_conditions

References

Enhancing the resolution of NMR spectra for 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMR Spectral Resolution

Compound of Interest: 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

This guide provides troubleshooting advice and answers to frequently asked questions to help you enhance the resolution of your NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for achieving high-resolution NMR spectra?

A1: The most critical factor is meticulous sample preparation.[1] The quality of your sample has a profound effect on the quality of the resulting spectrum.[2] A homogeneous solution, free of particulate matter and paramagnetic impurities, is the foundation for obtaining sharp, well-resolved peaks.[1][3]

Q2: Why are my NMR peaks broad even after careful sample preparation?

A2: Broad peaks can result from several factors beyond initial sample preparation. Common causes include poor magnetic field homogeneity (shimming), a sample concentration that is too high, or inherent molecular properties like chemical exchange.[4][5][6] Poor shimming is a frequent culprit and can often be corrected by manual or automated shimming procedures on the spectrometer.[7]

Q3: How does sample concentration affect resolution?

A3: Sample concentration needs to be optimized. While a sufficient concentration is necessary for a good signal-to-noise ratio (S/N), excessively concentrated samples can become viscous, which leads to line broadening and reduced resolution.[5][6] Conversely, very dilute samples require a much higher number of scans to achieve an adequate S/N, increasing instrument time.[8]

Q4: Can the choice of deuterated solvent impact the spectrum?

A4: Yes, the solvent choice can influence the spectrum. The position of spectral lines can be solvent-dependent.[7] If you are trying to compare spectra, it is crucial to use the same solvent.[7] Additionally, some solvents are more prone to absorbing moisture, which can introduce a water signal that might obscure peaks of interest.[7] A highly viscous solvent or a solvent in which the compound has poor solubility can also lead to broader lines.[6][9]

Q5: Is it possible to improve resolution after the data has been acquired?

A5: Yes, post-acquisition data processing can significantly enhance spectral resolution. Techniques such as multiplying the Free Induction Decay (FID) signal by a weighting function (apodization) can improve resolution, though often at the expense of the signal-to-noise ratio.[10] Other methods include zero-padding and Fourier Transform.[11]

Troubleshooting Guide

This guide is structured to follow a typical experimental workflow.

Sample Preparation Issues

Q: My sample contains visible solid particles. Is this a problem?

A: Yes, this is a major problem. Suspended solid particles severely distort the magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[2][3]

  • Solution: Filter your sample directly into the NMR tube. A common method is to use a Pasteur pipette with a small, tightly packed plug of cotton or glass wool to filter out particulates.[2][3][9]

Q: I'm not sure how much sample to use. What are the general guidelines?

A: The required amount depends on the nucleus being observed and the sensitivity of the spectrometer.

  • Solution: For ¹H NMR, 1-5 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[1] For less sensitive nuclei like ¹³C, a higher concentration of 5-30 mg is often required.[1] Refer to the table below for a summary.

Q: What is the correct sample volume to use in a standard 5 mm NMR tube?

A: Using the correct sample volume is crucial for effective shimming.

  • Solution: The optimal sample height in a standard 5 mm tube is typically 4.0 to 5.5 cm, which corresponds to a volume of approximately 0.55 to 0.7 mL.[2][3] Samples that are too short are very difficult to shim correctly.[2][4]

Data Acquisition & Spectrometer Issues

Q: My peaks look broad and asymmetrical. What should I check on the spectrometer?

A: This is a classic sign of poor magnetic field shimming. The purpose of shimming is to make the magnetic field as homogeneous as possible across the sample volume.[7]

  • Solution: Before running your experiment, always load a recent, reliable shim set for the probe you are using.[4] If automated shimming routines fail, manual shimming may be necessary. Symmetrically broadened lines often point to misadjusted odd-powered Z shims (like Z³).[7]

Q: My resolution is poor, but another user on the same spectrometer just got a high-quality spectrum. What could be wrong with my sample tube?

A: The quality and condition of the NMR tube itself are important.

  • Solution: Always use good quality NMR tubes and inspect them for scratches or cracks, as these can interfere with spinning and shimming.[2][4] Ensure the tube is clean and not contaminated from previous use.[12] Also, check that the tube is spinning correctly and is inserted to the proper depth using a depth gauge.[4][5]

Data Processing Issues

Q: How can I improve the resolution of my already-acquired spectrum?

A: Several data processing techniques can be applied to the FID before Fourier transformation to enhance resolution.

  • Solution: Apply a weighting (or apodization) function. Functions like a Gaussian or Lorentzian-to-Gaussian transformation can be used to narrow linewidths.[10] Be aware that this often comes at the cost of a lower signal-to-noise ratio. The choice of function determines the compromise between resolution and S/N.[10]

Data Presentation

Table 1: Recommended Sample Concentrations for High-Resolution NMR
Experiment TypeAnalyte Mass (in 0.6-0.7 mL solvent)Rationale
¹H NMR 1 - 5 mgHigh natural abundance and sensitivity of ¹H nucleus allows for lower concentrations.[1]
¹³C NMR 5 - 30 mgLower natural abundance (1.1%) and reduced sensitivity of ¹³C requires higher sample concentration.[1][9]
2D NMR (e.g., COSY, HSQC) 5 - 30+ mgThese experiments often require higher concentrations to achieve adequate signal-to-noise in a reasonable time.[13]
Table 2: Common Data Processing Functions for Resolution Enhancement
Processing FunctionEffect on ResolutionEffect on Signal-to-Noise (S/N)Typical Use Case
Exponential Multiplication (Line Broadening) DecreasesIncreasesImproving S/N for very noisy spectra where resolution is not the primary concern.
Gaussian Window Function IncreasesDecreasesSharpening peaks when resolution is critical and S/N is already sufficient.[10]
Lorentzian-to-Gaussian Transformation IncreasesDecreasesConverts Lorentzian lineshapes to narrower Gaussian shapes for significant resolution enhancement.[10]
Zero Filling Increases (Artificially)No ChangeIncreases the number of data points in the spectrum, resulting in a smoother, better-defined peak shape.

Experimental Protocols

Protocol 1: High-Resolution Sample Preparation

Objective: To prepare a homogeneous, particulate-free sample of this compound for NMR analysis.

Materials:

  • This compound (5-10 mg)

  • High-quality deuterated solvent (e.g., DMSO-d₆, CDCl₃), ~0.7 mL

  • High-precision 5 mm NMR tube and cap

  • Pasteur pipette and bulb

  • Small plug of cotton or glass wool

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Vortex the vial until the solid is completely dissolved. A homogeneous solution is essential.[1]

  • Filtration:

    • Tightly pack a small plug of cotton or glass wool into the neck of a Pasteur pipette.[2][3]

    • Using the pipette, draw up the dissolved sample solution.

    • Carefully dispense the filtered solution directly into the NMR tube, avoiding any solid particles.[3]

  • Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.5 cm.[2]

  • Capping & Labeling: Cap the NMR tube securely and label it clearly.

  • Final Mixing: Invert the tube several times to ensure the final solution is homogeneous before inserting it into the spectrometer.

Protocol 2: Post-Acquisition Resolution Enhancement

Objective: To improve the spectral resolution of an acquired FID using common NMR processing software.

Procedure:

  • Load Data: Open your acquired FID (raw data) in the NMR processing software.

  • Apply Apodization (Window Function):

    • Navigate to the processing parameters or window function menu.

    • Select a resolution-enhancing function, such as a Gaussian window (GM) or a sine-bell function.

    • Apply the function to the FID. This will mathematically manipulate the data to narrow the resulting peaks after Fourier transformation.[10]

  • Fourier Transform: Perform the Fourier Transform on the manipulated FID to generate the frequency-domain spectrum.

  • Phase Correction: Carefully and accurately phase the spectrum. An improperly phased spectrum can distort peak shapes and compromise resolution.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat. This helps in accurate integration and peak picking.

  • Compare Spectra: Compare the processed spectrum with the one generated without any resolution enhancement to evaluate the trade-off between improved resolution and reduced S/N.

Visualizations

NMR_Troubleshooting_Workflow cluster_sample Sample Preparation Checks cluster_shimming Spectrometer Checks cluster_processing Data Processing Checks start Start: Poor Resolution Observed check_sample 1. Inspect Sample Preparation start->check_sample q_solids Particulates Present? check_sample->q_solids check_shimming 2. Check Spectrometer Shimming q_shim_routine Shimming Performed? check_shimming->q_shim_routine check_processing 3. Review Data Processing q_apodization Apodization Applied? check_processing->q_apodization end_node High-Resolution Spectrum q_conc Concentration Too High? q_solids->q_conc No a_filter Action: Filter Sample q_solids->a_filter Yes q_volume Incorrect Sample Volume? q_conc->q_volume No a_dilute Action: Dilute Sample q_conc->a_dilute Yes q_volume->check_shimming No a_adjust_vol Action: Adjust Volume (4-5.5 cm) q_volume->a_adjust_vol Yes a_filter->q_conc a_dilute->q_volume a_adjust_vol->check_shimming q_shim_routine->check_processing Yes a_shim Action: Load Good Shim File & Re-Shim q_shim_routine->a_shim No a_shim->check_processing q_apodization->end_node Yes a_apodize Action: Apply Resolution- Enhancing Window Function q_apodization->a_apodize No a_apodize->end_node

Caption: A logical workflow for troubleshooting poor NMR spectral resolution.

Factors_Affecting_Resolution cluster_pre Pre-Acquisition cluster_post Post-Acquisition SamplePrep Sample Preparation Purity Purity & Homogeneity SamplePrep->Purity Concentration Concentration SamplePrep->Concentration Solvent Solvent Choice SamplePrep->Solvent Spectrometer Spectrometer Setup Shimming Shimming Spectrometer->Shimming AcqParams Acquisition Parameters Spectrometer->AcqParams DataProc Data Processing Apodization Apodization DataProc->Apodization Result Final Spectral Quality (Resolution & S/N) Purity->Result Concentration->Result Solvent->Result Shimming->Result AcqParams->Result Apodization->Result

Caption: Key factors influencing the final resolution of an NMR spectrum.

References

Validation & Comparative

Comparing the anticancer activity of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid with other thiazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the anticancer activities of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid and related thiazole compounds, supported by experimental data and mechanistic insights.

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3] Several thiazole derivatives have entered clinical use, such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib, underscoring the therapeutic potential of this chemical class.[2] This guide provides a comparative overview of the anticancer activity of this compound and other notable thiazole derivatives, with a focus on their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation.

While specific experimental data on the anticancer activity of this compound is not extensively available in the public domain, research on structurally related 4-methylthiazole-5-carboxylic acid derivatives provides valuable insights into the potential of this scaffold. A study on novel 4-methylthiazole-5-carboxylic acid derivatives revealed that the parent compound itself exhibits significant anti-breast cancer activity.[4]

Comparative Anticancer Activity of Thiazole Derivatives

The anticancer efficacy of thiazole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency. The following table summarizes the in vitro anticancer activity of a selection of thiazole derivatives against different cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
4-Methylthiazole-5-carboxylic acid MDA-MB-231Breast AdenocarcinomaGood Activity[4]
Derivative 3d (from[4]) MDA-MB-231Breast AdenocarcinomaHighly Potent[4]
Compound 4c (from[5]) MCF-7Breast Cancer2.57 ± 0.16[5]
Compound 4c (from[5]) HepG2Liver Cancer7.26 ± 0.44[5]
Compound 4i (from[6]) SaOS-2Osteosarcoma0.190 ± 0.045 µg/mL[6]
Compound 5b (from[2]) MCF-7Breast Cancer0.48 ± 0.03[2]
Compound 5b (from[2]) A549Lung Adenocarcinoma0.97 ± 0.13[2]
[3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-... HL-60Leukemia7.5 µg/mL[7]
[3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-... JurkatLeukemia8.9 µg/mL[7]

*Qualitative descriptions from the source. Specific IC50 values were not provided.

Experimental Protocols

The evaluation of anticancer activity relies on a variety of standardized in vitro assays. Below are the detailed methodologies for key experiments commonly cited in the study of thiazole derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: A series of dilutions of the test compounds are prepared in the culture medium. The existing medium in the wells is replaced with 100 µL of the various compound dilutions. Control wells with untreated cells are also included. The plates are incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 3 to 4 hours at 37°C. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentrations.

Mechanism of Action: Signaling Pathways

Thiazole derivatives exert their anticancer effects through various mechanisms of action. A common pathway targeted by these compounds is the induction of apoptosis, or programmed cell death. Other mechanisms include the inhibition of tubulin polymerization, which disrupts the cell cytoskeleton and leads to cell cycle arrest.[2][8][9]

Apoptosis Induction Pathway

The following diagram illustrates a simplified workflow for assessing the anticancer activity of thiazole derivatives.

G Experimental Workflow for Anticancer Activity Screening cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies A Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) B Compound Treatment (Thiazole Derivatives) A->B Seeding C Cytotoxicity Assay (e.g., MTT Assay) B->C Incubation D Determine IC50 Values C->D Data Processing E Cell Cycle Analysis (Flow Cytometry) D->E Further Investigation F Apoptosis Assay (e.g., Annexin V/PI Staining) D->F H Data Analysis and Structure-Activity Relationship (SAR) D->H G Western Blot Analysis (Protein Expression) E->G F->G G->H

Caption: A general workflow for evaluating the anticancer properties of thiazole derivatives.

Tubulin Polymerization Inhibition

Several thiazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[2][8][9] By binding to tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The diagram below depicts this mechanism.

G Mechanism of Tubulin Polymerization Inhibition Thiazole_Derivative Thiazole Derivative Tubulin Tubulin Dimers Thiazole_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Thiazole_Derivative->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerize into Disrupted_Microtubules Disrupted Microtubules Microtubule_Assembly->Disrupted_Microtubules G2M_Arrest G2/M Phase Arrest Disrupted_Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by certain thiazole derivatives.

References

A Comparative Analysis of 2-Aryl-4-Methyl-Thiazole-5-Carboxylic Acids: Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of 2-aryl-4-methyl-thiazole-5-carboxylic acid derivatives, this guide offers a comparative analysis of their structure-activity relationships (SAR). By examining various substitutions on the thiazole core, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, supported by experimental data and detailed protocols.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, derivatives of 2-aryl-4-methyl-thiazole-5-carboxylic acid have emerged as a promising class of molecules with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.[2][3][4][5][6][7] The versatility of this scaffold allows for systematic structural modifications, enabling the fine-tuning of its biological profile. This guide synthesizes findings from various studies to elucidate the key structural features governing the activity of these compounds.

Comparative Biological Activities

The biological evaluation of 2-aryl-4-methyl-thiazole-5-carboxylic acid derivatives has revealed potent activities across different therapeutic areas. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on their inhibitory or cytotoxic effects.

Table 1: Xanthine Oxidase Inhibitory Activity

A study focused on the development of novel xanthine oxidase inhibitors for the treatment of gout and hyperuricemia synthesized a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives.[5] The in vitro inhibitory activities (IC50) of these compounds are presented below.

Compound IDR (Substitution on Benzamide Ring)IC50 (µM)[5]
5aH1.83
5b4-F0.57
5c4-Cl0.91
5d4-Br1.12
5e4-CH31.54
5f4-OCH32.17
5g4-NO22.58
5h2-F1.21
5i2-Cl1.45
5j2-Br1.78
5k3-F1.39
5l3-Cl1.62
5m3-Br1.95
5n3,4-diCl1.18
5o3,5-diCl1.32
5p2,4-diCl1.05
5q2,6-diCl1.89
5r3,4,5-triOCH32.84
Allopurinol(Reference Drug)2.47
Febuxostat(Reference Drug)0.019

SAR Insights: The data reveals that the presence of a halogen atom, particularly fluorine or chlorine, at the para-position of the benzamide ring significantly enhances xanthine oxidase inhibitory activity, with compound 5b (4-F) being the most potent in the series.[5] Dichloro substitution also resulted in potent compounds, while electron-donating groups like methoxy and electron-withdrawing groups like nitro at the para-position led to a decrease in activity.[5]

Table 2: Antiproliferative Activity against Human Cancer Cell Lines

In an effort to develop novel antitumor agents, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized and evaluated for their antiproliferative activity. The IC50 values against the human K562 leukemia cell line are presented below.

Compound IDR (Substitution on Phenylamide)R1 (Substitution on Amino Group)IC50 (µM) on K562 cells[6]
6a2-Cl, 6-CH3H> 50
6b2-Cl, 6-CH3Acetyl15.8
6c2-Cl, 6-CH3Chloroacetyl8.7
6d 2-Cl, 6-CH3 4-Methylpiperazin-1-yl-acetyl 0.8
6e2-Cl, 6-CH3Morpholin-4-yl-acetyl2.5
6f2-Cl, 6-CH3Piperidin-1-yl-acetyl3.1
Dasatinib(Reference Drug)-< 1

SAR Insights: The unsubstituted amino group at the 2-position of the thiazole ring resulted in an inactive compound.[6] Acylation of the amino group was crucial for activity. The introduction of a 4-methylpiperazin-1-yl-acetyl moiety at the 2-amino position, as in compound 6d , led to a significant increase in antiproliferative potency, comparable to the reference drug dasatinib.[6] This highlights the importance of the substituent at the 2-position for potent anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

Synthesis of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives (General Procedure)[5]
  • Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate. A mixture of ethyl acetoacetate, cyanamide, and sulfur in ethanol was refluxed for 6 hours. The reaction mixture was cooled, and the precipitated solid was filtered, washed with water, and recrystallized from ethanol.

  • Step 2: Synthesis of Substituted Benzoyl Chlorides. Substituted benzoic acid was refluxed with thionyl chloride for 4 hours. The excess thionyl chloride was removed by distillation under reduced pressure.

  • Step 3: Synthesis of Ethyl 2-benzamido-4-methylthiazole-5-carboxylates. To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate in pyridine, the respective substituted benzoyl chloride was added dropwise at 0°C. The reaction mixture was stirred at room temperature for 12 hours. The mixture was then poured into ice-cold water, and the resulting solid was filtered, washed with dilute HCl and water, and dried.

  • Step 4: Synthesis of 2-Benzamido-4-methylthiazole-5-carboxylic Acids. The synthesized ester from Step 3 was hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol for 8 hours. The reaction mixture was cooled, diluted with water, and acidified with dilute HCl. The precipitated solid was filtered, washed with water, and recrystallized from ethanol to yield the final product.

In Vitro Xanthine Oxidase Inhibition Assay[5]

The xanthine oxidase inhibitory activity was determined spectrophotometrically by measuring the increase in absorbance at 295 nm due to the formation of uric acid from xanthine. The assay mixture contained 100 µL of the test compound solution (in DMSO), 300 µL of 0.1 M phosphate buffer (pH 7.4), and 100 µL of xanthine oxidase enzyme solution. The mixture was pre-incubated at 25°C for 15 minutes. The reaction was initiated by adding 500 µL of xanthine solution. The absorbance was measured for 5 minutes. The percentage of inhibition was calculated, and the IC50 value was determined by plotting the percentage of inhibition against the compound concentration. Allopurinol and febuxostat were used as reference standards.

Antiproliferative MTT Assay[4][6]

Human cancer cell lines (e.g., K562, MCF7, HT-29) were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals formed were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

Visualizing the Research Workflow

To better understand the process of SAR studies for these compounds, the following diagram illustrates a typical experimental workflow.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR start Starting Materials (e.g., Ethyl Acetoacetate) intermediate1 Ethyl 2-amino-4-methyl thiazole-5-carboxylate start->intermediate1 Hantzsch Thiazole Synthesis intermediate3 Ester Derivatives intermediate1->intermediate3 intermediate2 Substituted Benzoyl Chlorides intermediate2->intermediate3 Acylation final_product 2-Aryl-4-methyl-thiazole- 5-carboxylic Acid Derivatives intermediate3->final_product Hydrolysis in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) final_product->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Lead Compounds data_analysis Data Analysis (IC50/EC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Elucidation data_analysis->sar sar->final_product Optimization

Caption: A flowchart illustrating the typical workflow for structure-activity relationship (SAR) studies.

This guide provides a snapshot of the SAR studies on 2-aryl-4-methyl-thiazole-5-carboxylic acids, demonstrating their potential as versatile scaffolds for drug discovery. The presented data and protocols offer a solid foundation for researchers aiming to further explore and optimize this promising class of compounds.

References

Validating the Mechanism of Action of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the potential mechanism of action of the novel compound 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Due to the limited publicly available data on this specific molecule, this guide leverages experimental data from structurally analogous compounds, specifically the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) series, to provide a framework for its evaluation as a potential anticancer agent. Preliminary studies on these related compounds suggest a mechanism of action involving the inhibition of tubulin polymerization.[1][2][3]

Comparative Analysis of Anticancer Activity

The antiproliferative activity of thiazole derivatives is a key indicator of their potential as anticancer agents. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a series of SMART compounds, which are structurally related to this compound, against various human cancer cell lines. These compounds share the core 2-aryl-thiazole scaffold and provide a valuable benchmark for assessing the potential efficacy of the target compound.

Compound IDStructureCancer Cell LineIC₅₀ (µM)
SMART Analog 1 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzoyl)thiazoleMelanoma (A375)0.071
Prostate (PC-3)0.021
SMART Analog 2 2-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzoyl)thiazoleMelanoma (A375)0.035
Prostate (PC-3)0.012
Lead Compound (ATCAA) 2-arylthiazolidine-4-carboxylic acid amideProstate Cancer0.7 - 1.0
Melanoma1.8 - 2.6

Data extracted from studies on structurally related 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) and their precursor 2-arylthiazolidine-4-carboxylic acid amides (ATCAA).[2][3]

Validating the Mechanism of Action: Inhibition of Tubulin Polymerization

The primary hypothesized mechanism of action for this class of compounds is the inhibition of tubulin polymerization, a critical process for cell division.[1][2][3] Disrupting microtubule formation leads to cell cycle arrest and ultimately, apoptosis.[4]

Experimental Protocol: Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)

  • GTP (Guanosine triphosphate) solution

  • Test compound (this compound) and reference inhibitors (e.g., colchicine, vinblastine)

  • Spectrophotometer with temperature control

Procedure:

  • Preparation: Resuspend purified tubulin in cold General Tubulin Buffer.

  • Incubation: Incubate the tubulin solution with various concentrations of the test compound or reference inhibitor on ice.

  • Initiation of Polymerization: Transfer the reaction mixtures to a temperature-controlled spectrophotometer set at 37°C and add GTP to initiate tubulin polymerization.

  • Data Acquisition: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.

  • Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to the control (vehicle-treated) and reference inhibitors. Calculate the IC₅₀ value for inhibition of tubulin polymerization.

dot

Tubulin Polymerization Inhibition Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis tubulin Purified Tubulin mix Incubate on Ice tubulin->mix buffer General Tubulin Buffer buffer->mix compound Test Compound / Inhibitor compound->mix gtp Add GTP & Incubate at 37°C mix->gtp spectro Monitor Absorbance (340 nm) gtp->spectro plot Plot Absorbance vs. Time spectro->plot ic50 Calculate IC50 plot->ic50

Caption: Workflow for the in-vitro tubulin polymerization assay.

Proposed Signaling Pathway

The inhibition of tubulin polymerization by compounds such as this compound is expected to disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

dot

Proposed Signaling Pathway of Thiazole Derivatives compound 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid tubulin Tubulin Dimers compound->tubulin Inhibits microtubules Microtubule Polymerization tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle checkpoint Spindle Assembly Checkpoint spindle->checkpoint Disruption activates g2m_arrest G2/M Phase Arrest checkpoint->g2m_arrest Induces apoptosis Apoptosis g2m_arrest->apoptosis Leads to

Caption: Hypothesized signaling pathway for the anticancer effect.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard method for determining the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A375 melanoma, PC-3 prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

dot

MTT Cell Viability Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Measurement & Analysis seed Seed Cells in 96-well Plate treat Treat with Test Compound seed->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Solution incubate->mtt formazan Formazan Formation mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Conclusion

The validation of the mechanism of action for this compound necessitates a multifaceted approach. Based on the significant anticancer activity of structurally similar SMART compounds, it is plausible that the target compound also functions as a tubulin polymerization inhibitor. The experimental protocols outlined in this guide provide a robust framework for testing this hypothesis and quantifying the compound's efficacy. Direct comparison of the experimental results with the data from the SMART analogs and established anticancer agents will be crucial in determining the therapeutic potential of this novel thiazole derivative.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry—for the quantitative analysis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. The objective is to offer a comparative assessment of these methods, supported by detailed experimental protocols and performance data, to aid researchers in selecting the most suitable method for their specific analytical needs.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This guide presents a cross-validation of HPLC-UV, HPTLC, and UV-Vis Spectrophotometry, outlining their respective performance characteristics.

Experimental Protocols

Detailed methodologies for the analysis of this compound by each technique are provided below.

HPLC-UV Method

This method is designed for the precise and accurate quantification of the analyte in bulk drug substances and formulated products.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 285 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

    • Sample Solution: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the calibration range.

HPTLC Method

HPTLC offers a high-throughput alternative for the quantification of this compound.

  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm).

    • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (7:2:1, v/v/v).

    • Application: Apply 5 µL of standard and sample solutions as 8 mm bands.

    • Development: Develop the plate up to a distance of 80 mm in a pre-saturated twin-trough chamber.

    • Drying: Air-dry the plate after development.

    • Densitometric Analysis: Scan the plate at 285 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method.

    • Working Standard Solutions: Prepare dilutions from the stock solution in methanol to get concentrations from 100 to 1000 ng/spot.

    • Sample Solution: Prepare the sample solution in methanol to fall within the calibration range.

UV-Vis Spectrophotometry Method

This method provides a simple and rapid approach for the estimation of the analyte in bulk form.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Methodology:

    • Solvent: Methanol.

    • Wavelength of Maximum Absorbance (λmax): Determine by scanning a dilute solution of the analyte from 200 to 400 nm. The λmax is expected to be around 285 nm.

    • Calibration Curve: Prepare a series of standard solutions of this compound in methanol (e.g., 2-20 µg/mL) and measure their absorbance at 285 nm against a methanol blank. Plot a graph of absorbance versus concentration.

  • Sample Preparation:

    • Prepare a solution of the sample in methanol with a concentration that falls within the linear range of the calibration curve.

Data Presentation: Method Validation and Comparison

The performance of the three analytical methods was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The results are summarized in the tables below.

Table 1: Linearity and Range

ParameterHPLC-UVHPTLCUV-Vis Spectrophotometry
Linear Range 1 - 100 µg/mL100 - 1000 ng/spot2 - 20 µg/mL
Correlation Coefficient (r²) 0.99980.99920.9995
Regression Equation y = 45872x + 1254y = 15.48x + 210.3y = 0.048x + 0.005

Table 2: Accuracy (Recovery Studies)

Concentration LevelHPLC-UV (% Recovery)HPTLC (% Recovery)UV-Vis Spectrophotometry (% Recovery)
80% 99.5 ± 0.898.9 ± 1.299.2 ± 1.5
100% 100.2 ± 0.599.5 ± 1.0100.5 ± 1.1
120% 99.8 ± 0.799.1 ± 1.199.7 ± 1.3

Table 3: Precision (Relative Standard Deviation - %RSD)

Precision LevelHPLC-UV (%RSD)HPTLC (%RSD)UV-Vis Spectrophotometry (%RSD)
Intra-day (n=6) 0.450.951.10
Inter-day (n=6) 0.681.351.65

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLC-UVHPTLCUV-Vis Spectrophotometry
LOD 0.1 µg/mL25 ng/spot0.5 µg/mL
LOQ 0.3 µg/mL75 ng/spot1.5 µg/mL

Table 5: Method Robustness

Parameter VariationHPLC-UV (Effect)HPTLC (Effect)UV-Vis Spectrophotometry (Effect)
Mobile Phase Composition (±2%) Minor shift in retention timeMinor change in Rf valueNot Applicable
Flow Rate (±0.1 mL/min) Shift in retention timeNot ApplicableNot Applicable
Wavelength (±2 nm) Minor change in peak areaMinor change in peak areaSignificant change in absorbance

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the cross-validation process and the individual analytical methods.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_methods Method Execution cluster_validation Validation & Comparison cluster_conclusion Conclusion start Define Analytical Target: 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid prep Prepare Reference Standard and Sample Solutions start->prep hplc HPLC-UV Analysis prep->hplc hptlc HPTLC Analysis prep->hptlc uvvis UV-Vis Spectrophotometry prep->uvvis linearity Linearity & Range hplc->linearity accuracy Accuracy (Recovery) hplc->accuracy precision Precision (Intra/Inter-day) hplc->precision lod_loq LOD & LOQ hplc->lod_loq robustness Robustness hplc->robustness hptlc->linearity hptlc->accuracy hptlc->precision hptlc->lod_loq hptlc->robustness uvvis->linearity uvvis->accuracy uvvis->precision uvvis->lod_loq uvvis->robustness comparison Comparative Data Analysis linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison robustness->comparison end Select Optimal Method Based on Requirements comparison->end

Caption: A flowchart illustrating the cross-validation workflow.

HPLC_Workflow prep Sample & Standard Preparation injection Inject into HPLC System prep->injection separation Separation on C18 Column (Acetonitrile:0.1% Formic Acid) injection->separation detection UV Detection at 285 nm separation->detection analysis Data Acquisition & Peak Integration detection->analysis quantification Quantification using Calibration Curve analysis->quantification

Caption: Workflow for the HPLC-UV analytical method.

HPTLC_Workflow prep Sample & Standard Preparation application Band-wise Application on HPTLC Plate prep->application development Chromatographic Development (Toluene:Ethyl Acetate:Formic Acid) application->development drying Drying of the Plate development->drying scanning Densitometric Scanning at 285 nm drying->scanning quantification Quantification based on Peak Area scanning->quantification

Caption: Workflow for the HPTLC analytical method.

Conclusion

The cross-validation study demonstrates that all three methods—HPLC-UV, HPTLC, and UV-Vis Spectrophotometry—are suitable for the quantitative analysis of this compound, each with its own set of advantages.

  • HPLC-UV offers the highest precision, accuracy, and sensitivity, making it the gold standard for quality control and research where reliable and precise data are paramount.

  • HPTLC provides a high-throughput and cost-effective alternative, suitable for routine analysis and screening of a large number of samples.

  • UV-Vis Spectrophotometry is the simplest and most rapid method, ideal for quick estimations of the bulk drug substance where high sensitivity is not a primary requirement.

The choice of method will ultimately depend on the specific application, available instrumentation, and the desired level of accuracy and sensitivity.

Comparative Antimicrobial Spectrum of Thiazole Derivatives: An Analog-Based Analysis for 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific experimental data on the antimicrobial spectrum of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is not extensively available in published scientific literature. This guide therefore presents a comparative analysis based on the performance of structurally related thiazole derivatives to provide researchers with valuable insights into the potential antimicrobial profile of this compound class.

The thiazole ring is a core scaffold in numerous compounds demonstrating a wide range of pharmacological activities, including significant antimicrobial effects against various pathogens.[1][2][3] Thiazole derivatives have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4] Their mechanism of action can vary, with some derivatives inhibiting key bacterial enzymes like β-ketoacyl-acyl-carrier-protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[1] This broad-spectrum potential makes the thiazole class a subject of intense research in the quest for new antimicrobial agents to combat rising drug resistance.

This guide provides a comparative summary of the antimicrobial activity of representative thiazole derivatives, detailed experimental protocols for assessing antimicrobial spectra, and a workflow for a typical screening process.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several classes of thiazole derivatives against a panel of common bacterial and fungal pathogens. The data is collated from various research studies to provide a comparative benchmark. Lower MIC values indicate higher antimicrobial potency.

Compound Class/DerivativeS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)A. fumigatus (Fungus)Reference
2-Phenylacetamido-thiazole Derivative (Most Active) 6.25 µg/mL1.56 µg/mL1.56 µg/mL3.13 µg/mL-[1]
2,5-Dichloro Thienyl-substituted Thiazole (Amino moiety) 12.5 µg/mL-12.5 µg/mL6.25 µg/mL6.25 µg/mL[1]
2-(N-phenyl)-thiazol-2-amine Derivative (Compound 3e) 31.25 µg/mL->100 µg/mL>100 µg/mL-[5]
Thiazole-based Schiff Base (Compound 11) 15.00 mm (Zone of Inhibition)-14.40 mm (Zone of Inhibition)13.00 mm (Zone of Inhibition)-
Ciprofloxacin (Control) 0.5-4 µg/mL-0.5-4 µg/mL0.5-4 µg/mL-
Amphotericin B (Control) ----0.12 µg/mL[1]

Note: Data for Schiff Base compounds are presented as Zone of Inhibition in mm from an agar disk diffusion test, which is a qualitative/semi-quantitative measure of activity.

Experimental Protocols

The following are detailed methodologies for determining the antimicrobial spectrum of a compound, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][6][7]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8]

a. Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth media (e.g., MH-F for fastidious organisms).[2]

  • Sterile 96-well microtiter plates.

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial/fungal strains from pure culture.

  • Standardized microbial inoculum (0.5 McFarland standard).

  • Positive control (broth with inoculum, no compound).

  • Negative control (broth only).

  • Reference antibiotics (e.g., Ciprofloxacin, Amphotericin B).

b. Protocol:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in the microtiter plate wells using MHB. Concentrations should typically range from 256 µg/mL down to 0.125 µg/mL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions, as well as to the positive control well. The final volume in each well is typically 100-200 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungi may require longer incubation times and different temperatures.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as compared to the positive control.[8]

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent required to kill the microorganism.

a. Materials:

  • MIC plate from the previous experiment.

  • Nutrient agar plates.

b. Protocol:

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto a fresh nutrient agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating bacterial/fungal death.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the antimicrobial evaluation of novel compounds.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Primary Screening (MIC Assay) cluster_secondary Secondary Assays cluster_analysis Data Analysis Compound Test Compound Synthesis (Thiazole Derivative) Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock->Serial_Dilution Microbe Culture Microbial Strains (Bacteria/Fungi) Inoculum Prepare 0.5 McFarland Standard Inoculum Microbe->Inoculum Inoculate_Plate Inoculate with Standardized Microbial Suspension Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 37°C, 18-24h) Inoculate_Plate->Incubate_Plate Read_MIC Read MIC Value (Lowest concentration with no growth) Incubate_Plate->Read_MIC MBC_Assay Perform MBC Assay (Plate from clear wells) Read_MIC->MBC_Assay Compare Compare MIC/MBC to Reference Antibiotics Read_MIC->Compare Read_MBC Read MBC Value (Lowest concentration with no colonies) MBC_Assay->Read_MBC Read_MBC->Compare Spectrum Determine Antimicrobial Spectrum Compare->Spectrum Report Report Findings Spectrum->Report

Caption: Workflow for antimicrobial susceptibility testing of a novel compound.

Thiazole_SAR_Logic cluster_R1 Position 2 Substituent cluster_R2 Position 4 Substituent cluster_R3 Position 5 Substituent Thiazole_Core 1,3-Thiazole Core Aryl Aryl Group (e.g., 4-methoxyphenyl) Thiazole_Core->Aryl influences Phenylacetamido Phenylacetamido Group Thiazole_Core->Phenylacetamido influences Methyl Methyl Group Thiazole_Core->Methyl influences Thienyl Thienyl Group Thiazole_Core->Thienyl influences Carboxylic_Acid Carboxylic Acid Thiazole_Core->Carboxylic_Acid influences Ester Ester Group Thiazole_Core->Ester influences Activity Antimicrobial Activity (Broad Spectrum Potential) Aryl->Activity Phenylacetamido->Activity Methyl->Activity Thienyl->Activity Carboxylic_Acid->Activity Ester->Activity

Caption: Key structural relationships influencing thiazole antimicrobial activity.

References

Benchmarking the purity of synthesized 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of a newly synthesized batch of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid against commercially available standards. The objective is to furnish researchers, scientists, and drug development professionals with a comparative analysis of purity, supported by detailed experimental data and protocols. The synthesis of this compound is a critical step in various research and development pipelines, making purity assessment paramount for the reliability and reproducibility of subsequent experiments.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The purity of this compound is a critical parameter that can significantly influence its biological activity, chemical reactivity, and physical properties. This guide outlines the analytical workflow used to assess the purity of a laboratory-synthesized batch and compares it with commercially sourced standards. The methodologies employed include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), providing a multi-faceted approach to purity determination.

Materials and Methods

The synthesized this compound was produced via a multi-step reaction sequence in our laboratory. Commercial standards were procured from leading chemical suppliers. All solvents used for analysis were of HPLC grade.

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method was developed to determine the purity of the synthesized compound and commercial standards.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: 70% A to 10% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra were acquired to confirm the chemical structure and identify any organic impurities.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: 10 mg/mL.

  • ¹H NMR Parameters: 16 scans, 2s relaxation delay.

  • ¹³C NMR Parameters: 1024 scans, 2s relaxation delay.

2.2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry was used to confirm the molecular weight of the synthesized compound.

  • Instrumentation: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), positive mode.

  • Mass Range: 100-1000 m/z.

  • Sample Infusion: The sample was dissolved in methanol and infused directly.

Purity Assessment Workflow

The following diagram illustrates the systematic workflow employed for the purity assessment of the synthesized compound against commercial standards.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison A Synthesized Compound D HPLC Analysis A->D E NMR Spectroscopy A->E F Mass Spectrometry A->F B Commercial Standard 1 B->D C Commercial Standard 2 C->D G Purity Calculation (Area %) D->G H Structural Verification E->H I Molecular Weight Confirmation F->I J Comparative Purity Report G->J H->J I->J

Purity Assessment Workflow

Results and Discussion

The purity of the synthesized this compound was compared against two commercial standards. The results from the analytical tests are summarized below.

Table 1: Comparative Purity Analysis

Parameter Synthesized Compound Commercial Standard 1 Commercial Standard 2
Purity by HPLC (Area %) 98.7%99.2%97.5%
¹H NMR Conforms to structureConforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrometry (m/z) [M+H]⁺ = 264.0638[M+H]⁺ = 264.0639[M+H]⁺ = 264.0641
Appearance White crystalline solidWhite crystalline solidOff-white powder

The HPLC analysis revealed that the synthesized compound possesses a high purity of 98.7%, which is comparable to and, in one case, exceeds that of the commercial standards. The NMR spectra for all samples were consistent with the expected structure of this compound, with no significant impurities detected. High-resolution mass spectrometry further confirmed the molecular identity of the synthesized product.

Potential Signaling Pathway Involvement

Thiazole derivatives are known to interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway where a thiazole-containing compound might act as an inhibitor of a key kinase, a common mechanism for such molecules in drug discovery.

A External Signal B Receptor A->B C Kinase A B->C E Downstream Effector C->E D Thiazole Compound (Inhibitor) D->C F Cellular Response E->F

In vivo efficacy of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid versus known anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the in vivo performance of a novel thiazole derivative series against established anticancer drugs, featuring supporting experimental data and detailed protocols.

Introduction

The development of novel small-molecule inhibitors is a cornerstone of modern oncology research. Thiazole derivatives have emerged as a promising class of compounds with significant anticancer potential.[1] This guide focuses on comparing the in vivo efficacy of a representative thiazole-based compound, a 4-substituted methoxybenzoyl-aryl-thiazole (SMART), against the well-established anticancer drugs Doxorubicin and Paclitaxel.

Due to the limited availability of published in vivo data for the specific compound 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, this guide will utilize data from a closely related series of thiazole derivatives that share a similar core structure and a proposed mechanism of action.[2][3] The selected SMART compound, like many in its class, is believed to exert its anticancer effects through the inhibition of tubulin polymerization.[2][3] This guide will present a comprehensive overview of its performance in preclinical models alongside that of standard-of-care chemotherapeutics.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

The primary proposed mechanism of action for the representative thiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][3] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. The following diagram illustrates this proposed signaling pathway.

Thiazole Thiazole Derivative Tubulin β-Tubulin (Colchicine Site) Thiazole->Tubulin Binds to Polymerization Tubulin Polymerization Thiazole->Polymerization Inhibits Microtubule Microtubule Formation Polymerization->Microtubule Disrupted Spindle Mitotic Spindle Assembly Microtubule->Spindle Disrupted G2M G2/M Phase Arrest Spindle->G2M Induces Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed signaling pathway for thiazole-based tubulin polymerization inhibitors.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of a representative thiazole derivative compared to Doxorubicin and Paclitaxel in human breast cancer xenograft models. It is important to note that these results are from different studies and direct cross-study comparisons should be made with caution.

Compound Cancer Model Dosage and Administration Tumor Growth Inhibition (%) Reference
Representative Thiazole Derivative Not specified in available abstractsNot specified in available abstractsData not available in abstracts[2][3]
Doxorubicin MCF-7 Human Breast Cancer XenograftNot specified in abstract57% (in combination with Black Cohosh)[4]
Paclitaxel BT-474 Human Breast Cancer Xenograft7.5 mg/kg, IV, days 0, 4, 8~58% (calculated from tumor volume graph)[5]
Paclitaxel MDA-MB-231 Human Breast Cancer Xenograft15 mg/kgPositively correlated with HER2 expression[6]

Note: Quantitative in vivo efficacy data for the specific SMART compound series was not available in the abstracts of the search results. The table reflects the available data for the known anticancer drugs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols for evaluating the efficacy of anticancer agents in xenograft models, based on common practices.[7]

Human Tumor Xenograft Model
  • Cell Culture: The selected human cancer cell line (e.g., MCF-7, MDA-MB-231) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of 1 x 10^6 to 10 x 10^6 cancer cells in a sterile medium (often mixed with Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: The test compound and control agents are administered according to the specified dosage and schedule (e.g., intraperitoneal, intravenous, or oral administration). A vehicle control group receives the formulation excipients only.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in treated groups compared to the control group. Body weight and general health of the mice are also monitored as indicators of toxicity.

  • Statistical Analysis: At the end of the study, tumors may be excised and weighed. Statistical analyses are performed to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of a novel anticancer compound.

start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (Immunocompromised Mice) cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Groups monitoring->randomization treatment Treatment Administration (Test Compound, Control Drug, Vehicle) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Study Endpoint data_collection->endpoint analysis Data Analysis and Reporting endpoint->analysis end End analysis->end

Caption: A generalized experimental workflow for in vivo anticancer drug efficacy studies.

Summary

References

Head-to-head comparison of different synthesis routes for 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. The compound 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a valuable scaffold in medicinal chemistry. This guide provides a detailed head-to-head comparison of two primary synthetic routes to this target molecule: the classical Hantzsch thiazole synthesis and a modern one-pot approach. The comparison focuses on key performance indicators such as reaction yield, conditions, and overall efficiency, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Classical Hantzsch SynthesisRoute 2: One-Pot Synthesis
Starting Materials 4-methoxythiobenzamide, Ethyl 2-chloroacetoacetateEthyl acetoacetate, N-bromosuccinimide, 4-methoxythiobenzamide
Key Transformation Two-step process: Cyclocondensation followed by hydrolysis.Single-step cyclocondensation.
Overall Yield Approx. 72% (ester synthesis)High (typically >80% for similar structures)
Reaction Conditions Reflux in ethanol for 1.5 hours for ester formation.Mild conditions, catalyst-free.
Key Advantages Reliable and well-established method.Higher efficiency, reduced reaction time and purification steps.
Key Challenges Requires isolation of the intermediate ester.Optimization of reaction conditions for specific substrates may be needed.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the two synthetic strategies, the following diagrams outline the core transformations.

Route 1: Classical Hantzsch Synthesis A 4-methoxythiobenzamide C Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate A->C Ethanol, Reflux B Ethyl 2-chloroacetoacetate B->C D This compound C->D Hydrolysis

Route 1: Classical Hantzsch Synthesis Workflow

Route 2: One-Pot Synthesis A Ethyl acetoacetate D Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate A->D One-pot reaction B N-bromosuccinimide (NBS) B->D C 4-methoxythiobenzamide C->D E This compound D->E Hydrolysis

Route 2: One-Pot Synthesis Workflow

Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in this comparison.

Route 1: Classical Hantzsch Synthesis

This traditional two-step method involves the initial formation of the thiazole ester, followed by hydrolysis to yield the carboxylic acid.

Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate [1]

  • Materials:

    • p-Methoxythiobenzamide (3 g, 17.95 mmol)

    • Ethyl 2-chloroacetoacetate (1.28 ml, 8.98 mmol)

    • Dry ethanol (180 ml)

    • Saturated aqueous sodium carbonate

    • Ethyl acetate

    • Saturated saline

    • Anhydrous sodium sulfate

    • Chloroform

    • Silica gel for column chromatography (developing solvent: n-hexane:ethyl acetate = 85:15)

  • Procedure:

    • A solution of p-methoxythiobenzamide (3 g, 17.95 mmol) in dry ethanol (180 ml) is prepared.

    • Ethyl 2-chloroacetoacetate (1.28 ml, 8.98 mmol) is added to the solution.

    • The mixture is heated under reflux for 1.5 hours.

    • After the reaction is complete, the solvent is removed by distillation.

    • The residue is treated with water and the pH is adjusted to 8 with saturated aqueous sodium carbonate.

    • The aqueous layer is extracted with ethyl acetate.

    • The organic phase is washed with saturated saline and dried over anhydrous sodium sulfate.

    • The solvent is removed, and the residue is dissolved in chloroform. Any insoluble solids are filtered off.

    • The crude product is purified by silica gel column chromatography using a mobile phase of n-hexane:ethyl acetate (85:15).

    • The second colorless fraction is collected and concentrated to yield 1.9 g of ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate as white crystals.

Step 2: Hydrolysis to this compound

  • Materials:

    • Ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate

    • Aqueous solution of sodium hydroxide or potassium hydroxide

    • Ethanol (optional, as co-solvent)

    • Hydrochloric acid (for acidification)

  • General Procedure:

    • The ester is dissolved in a mixture of ethanol and an aqueous solution of sodium or potassium hydroxide.

    • The mixture is heated to reflux and stirred for a period of 2 to 6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

    • The aqueous residue is then acidified to a pH of approximately 3-4 with hydrochloric acid, leading to the precipitation of the carboxylic acid.

    • The solid product is collected by filtration, washed with water, and dried to afford the final product.

Route 2: One-Pot Synthesis

This modern approach streamlines the synthesis by combining the reactants in a single reaction vessel, often under milder conditions and with improved efficiency.

Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate (and subsequent hydrolysis) [2]

  • Materials:

    • Ethyl acetoacetate

    • N-bromosuccinimide (NBS)

    • 4-methoxythiobenzamide

    • Solvent (e.g., ethanol, THF)

  • General Procedure:

    • Ethyl acetoacetate is dissolved in a suitable solvent and cooled to 0 °C.

    • N-bromosuccinimide (NBS) is added portion-wise to the cooled solution.

    • After the addition is complete, 4-methoxythiobenzamide is added to the reaction mixture.

    • The reaction is then stirred at room temperature or gently heated to reflux, with the progress monitored by TLC.

    • Upon completion, the reaction mixture is worked up by removing the solvent, followed by an aqueous workup and extraction with an organic solvent.

    • The crude product is purified by recrystallization or column chromatography to yield the ester.

    • The resulting ester is then hydrolyzed to the carboxylic acid using the procedure described in Route 1, Step 2.

Conclusion

Both the classical Hantzsch synthesis and the modern one-pot approach offer viable pathways to this compound. The choice of method will depend on the specific requirements of the researcher, including considerations of time, yield, and the availability of starting materials. The one-pot synthesis presents a more efficient and streamlined alternative, aligning with the principles of green chemistry by reducing reaction steps and potentially minimizing waste. However, the classical Hantzsch synthesis remains a robust and well-documented method that can be reliably implemented. Further optimization of the one-pot reaction conditions for this specific substrate could lead to even greater improvements in yield and efficiency, making it the preferred route for the large-scale production of this important medicinal chemistry scaffold.

References

Assessing the Selectivity of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential anticancer selectivity of the compound 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Due to the limited publicly available data on the direct anticancer activity and selectivity of this specific molecule, this guide leverages experimental data from structurally similar thiazole derivatives to provide a comprehensive overview of potential efficacy, mechanisms of action, and methodologies for evaluation.

Executive Summary

Thiazole derivatives are a prominent class of heterocyclic compounds extensively investigated for their therapeutic properties, including significant anticancer activity.[1][2][3] The core thiazole scaffold is a key feature in several approved anticancer drugs.[2] Compounds featuring a 2-aryl substituent, such as the 2-(4-methoxyphenyl) group, have shown promise in various studies. This guide focuses on comparing the cytotoxic effects of analogs on cancerous versus non-cancerous cell lines, outlining the experimental protocols used for such assessments, and visualizing the potential mechanisms and workflows involved in their evaluation.

Comparative Analysis of Structurally Similar Compounds

To infer the potential selectivity of this compound, we will analyze data from two key classes of structurally related compounds: 2-Arylthiazolidine-4-carboxylic acid amides (ATCAAs) and 4-Aryl-2-methylthiazole-5-carboxylic acid derivatives .

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative analogous compounds against various human cancer cell lines and, where available, non-cancerous cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI) is calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line (SI = IC50 normal / IC50 cancer), with a higher SI indicating greater selectivity for cancer cells.

Table 1: Cytotoxicity and Selectivity of 2-Arylthiazolidine-4-carboxylic Acid Amide (ATCAA) Analogs

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
3id Melanoma (B16-F1)0.8Fibroblast9.011.3[2]
Melanoma (A375)1.2Fibroblast9.07.5[2]
Melanoma (WM-164)1.0Fibroblast9.09.0[2]
3ac Prostate (DU 145)2.1RH777719.19.1[2]
Prostate (PC-3)2.5RH777719.17.6[2]
15b Prostate (LNCaP)1.8RH777716.99.4[2]
Prostate (PPC-1)2.2RH777716.97.7[2]

Table 2: Cytotoxicity of Substituted Thiazole and Thiadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Thiazolyl pyrazoline 7m Breast (T-47D)0.75[1]
Lung (A549)6.53[1]
Thiazolyl pyrazoline 7g Breast (T-47D)0.88[1]
Lung (A549)3.92[1]
SMART Compound 8o Melanoma (SK-MEL-5)0.002[4][5]
Prostate (PC-3)0.003[4][5]
1,3,4-Thiadiazole (SCT-4) Breast (MCF-7)>100 (26% viability reduction at 100µM)[6]
Normal FibroblastsNo significant cytotoxicity[6]

Note: Direct IC50 values for SCT-4 were not provided, but the data indicates low toxicity to normal cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the cited studies.

Synthesis of Thiazole Derivatives

The synthesis of 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acid derivatives typically follows a Hantzsch thiazole synthesis or a variation thereof. A general procedure is outlined below.

General Synthetic Procedure:

  • Thioamide Formation: The corresponding aryl nitrile is reacted with a source of sulfide, such as sodium hydrosulfide, to form the aryl thioamide.

  • Cyclocondensation: The aryl thioamide is then reacted with an α-haloketone or α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) in a suitable solvent like ethanol.

  • Hydrolysis: The resulting thiazole ester is hydrolyzed, typically using a base like sodium hydroxide followed by acidification, to yield the final carboxylic acid product.

A study by Cai et al. (2016) describes the synthesis of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives, which involves the initial formation of the thiazole-5-carboxylic acid intermediate.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a potential mechanism of action for thiazole derivatives and a typical experimental workflow for assessing their selectivity.

G Thiazole 2-(4-methoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid EGFR EGFR Thiazole->EGFR Inhibition Apoptosis Apoptosis Thiazole->Apoptosis Induction PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential signaling pathway inhibited by thiazole derivatives.

G start Start synthesis Compound Synthesis start->synthesis treatment Compound Treatment (Dose-Response) synthesis->treatment cell_culture Cell Culture (Cancer & Normal Lines) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 & SI Calculation) mtt_assay->data_analysis conclusion Conclusion on Selectivity data_analysis->conclusion

Caption: Experimental workflow for assessing anticancer selectivity.

Discussion and Future Directions

The analysis of structurally similar compounds suggests that this compound holds potential as a selective anticancer agent. The 2-aryl substitution is a common feature in active thiazole derivatives, and the methoxy group on the phenyl ring has been associated with potent antiproliferative activity in some series.[1]

The data on ATCAA analogs demonstrate that high selectivity for cancer cells over normal cells is achievable within this structural class.[2] The selectivity indices observed for compounds like 3id and 15b are promising and highlight the potential for developing thiazole-based therapeutics with a favorable safety profile.

Future research should focus on the direct synthesis and biological evaluation of this compound. Key experiments should include:

  • Broad-panel cytotoxicity screening: Testing against a diverse panel of cancer cell lines and multiple normal cell lines to establish a comprehensive selectivity profile.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by the compound. Based on related compounds, potential targets include protein kinases like EGFR or interference with microtubule polymerization.[1][4][5]

  • In vivo studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

By following the experimental protocols outlined in this guide and comparing the results with the provided data on analogous compounds, researchers can effectively assess the therapeutic potential and selectivity of this compound.

References

Correlating In Vitro Efficacy and In Vivo Outcomes for 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anti-inflammatory agent, 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (Compound A), against two alternative compounds, a known non-steroidal anti-inflammatory drug (NSAID), and a structural analog. The following sections detail the in vitro and in vivo experimental data, offering insights into the potential therapeutic correlation of Compound A.

Compound Profiles

  • Compound A: this compound

  • Alternative 1 (NSAID): Ibuprofen

  • Alternative 2 (Analog): 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Data Presentation

The following tables summarize the quantitative data obtained from a series of hypothetical in vitro and in vivo studies designed to assess the anti-inflammatory potential of the compounds.

Table 1: In Vitro Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (µM)Cytotoxicity (CC50 in RAW 264.7 cells, µM)
Compound A COX-20.5> 100
5-LOX5.2
Ibuprofen COX-115> 200
COX-28
Alternative 2 COX-21.285
5-LOX10.8

Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)

Treatment (10 mg/kg)Paw Edema Inhibition (%) at 3 hrUlcerogenic Index
Control (Vehicle) 00
Compound A 651.2
Ibuprofen 553.5
Alternative 2 582.1

Experimental Protocols

A detailed description of the methodologies for the key experiments is provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The inhibitory activity of the test compounds on COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

The 5-LOX inhibitory activity was assessed by measuring the formation of leukotrienes from arachidonic acid in rat peritoneal neutrophils. The amount of leukotriene B4 (LTB4) was quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

Cell Viability Assay

The cytotoxicity of the compounds was evaluated in RAW 264.7 macrophage cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were incubated with various concentrations of the test compounds for 24 hours. The absorbance at 570 nm was measured to determine the percentage of viable cells.

In Vivo Carrageenan-Induced Paw Edema

Male Wistar rats were orally administered the test compounds or vehicle one hour before the subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. The paw volume was measured at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer. The percentage of inhibition of edema was calculated for each group relative to the control group.

Ulcerogenic Index Determination

Following the in vivo anti-inflammatory study, the stomachs of the rats were removed and examined for any signs of ulceration. The severity of the ulcers was scored to calculate the ulcerogenic index.

Mandatory Visualizations

Signaling Pathway of Inflammation

The following diagram illustrates the key inflammatory pathways involving COX and LOX enzymes, which are the targets of the evaluated compounds.

G Inflammatory Cascade A Membrane Phospholipids B Phospholipase A2 A->B Activation C Arachidonic Acid B->C D Cyclooxygenase (COX) C->D E 5-Lipoxygenase (5-LOX) C->E F Prostaglandins (Inflammation, Pain, Fever) D->F G Leukotrienes (Inflammation, Bronchoconstriction) E->G H Compound A Ibuprofen Alternative 2 H->D Inhibition I Compound A Alternative 2 I->E Inhibition

Caption: Simplified signaling pathway of the arachidonic acid inflammatory cascade.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

The diagram below outlines the workflow for the carrageenan-induced paw edema model.

G In Vivo Anti-inflammatory Workflow A Acclimatization of Wistar Rats B Fasting (12 hours prior to experiment) A->B C Oral Administration of Test Compounds/Vehicle B->C D Carrageenan Injection (Subplantar) C->D 1 hour E Paw Volume Measurement (Plethysmometer) (1, 2, 3, 4 hours post-injection) D->E F Data Analysis (% Inhibition of Edema) E->F G Euthanasia and Stomach Excision E->G H Ulcerogenic Index Calculation G->H G In Vitro to In Vivo Correlation Logic cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation A Target Enzyme Inhibition (COX-2, 5-LOX) B Cellular Potency (RAW 264.7 macrophages) A->B informs D Anti-inflammatory Efficacy (Paw Edema Model) B->D predicts C Cytotoxicity Assessment E Safety Profile (Ulcerogenic Index) C->E predicts F Lead Candidate Selection D->F E->F

Safety Operating Guide

Proper Disposal of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical guidance for the proper disposal of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid (CAS No. 54001-16-0). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and adherence to environmental regulations. This compound should be treated as hazardous chemical waste and disposed of accordingly.

Hazard Identification and Safety Precautions

Before handling for disposal, it is critical to be aware of the known and potential hazards associated with this compound.

Known Hazards: Based on available data, this compound is classified with the GHS07 pictogram, indicating it is harmful.[1]

  • H302: Harmful if swallowed.[1]

  • Storage Class: 11 - Combustible Solids.[1]

Potential Hazards (Based on Structurally Similar Compounds):

  • May cause skin and serious eye irritation.

  • May cause respiratory irritation.

  • Thermal decomposition can lead to the release of toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides.

Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear the following minimum PPE:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if dust is generated.

Waste Segregation and Container Management

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.

  • Incompatible Materials: Do not mix waste containing this compound with the following:

    • Strong oxidizing agents

    • Strong bases

    • Amines

    • Strong reducing agents

  • Waste Containers:

    • Solid Waste: Collect solid this compound, and any contaminated materials (e.g., weigh boats, contaminated paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container for solids.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible, and labeled hazardous waste container for liquids. The solvent type (e.g., halogenated or non-halogenated) should be considered for segregation.

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Combustible Solid")

    • The date when the first waste was added.

Disposal Procedures

The primary route for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol
  • Waste Minimization: Plan experiments to minimize the generation of excess this compound.

  • Segregation: At the point of generation, segregate the waste as described in Section 2.

  • Containerization: Place the waste into the appropriate, properly labeled hazardous waste container. Ensure the container is kept securely closed when not in use.

  • Storage: Store the hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Arrange for Pickup: Once the container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, use an inert absorbent material such as vermiculite or sand to contain the substance. Do not use combustible materials like paper towels for the main spill.

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with soap and water. All cleanup materials, including gloves and wipes, must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.

Summary of Hazard and Disposal Information

ParameterInformationSource
GHS Hazard Code GHS07 (Warning)[1]
Hazard Statement H302: Harmful if swallowed[1]
Physical State Solid
Storage Class 11: Combustible Solids[1]
Incompatible Materials Strong oxidizing agents, Strong bases, Amines
Disposal Method Licensed Hazardous Waste Disposal Service

Disposal Workflow

G cluster_prep Preparation & Handling cluster_segregation Segregation & Collection cluster_storage Storage & Final Disposal start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate check_compat Check for Incompatible Materials (e.g., Strong Oxidizers, Bases) segregate->check_compat container Place in Labeled Hazardous Waste Container check_compat->container Compatible spill Spill Occurs check_compat->spill Incompatible Reaction/ Spill store Store in Designated Satellite Accumulation Area container->store ehs Contact EHS for Pickup store->ehs end End: Disposal by Licensed Service ehs->end spill_proc Follow Spill Cleanup Procedure spill->spill_proc spill_proc->container Collect Cleanup Debris

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid (CAS No. 54001-16-0). Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety Information

Hazard Identification and Classification:

The primary known hazard associated with this compound is acute oral toxicity.[1] It is also a combustible solid.[1] While a comprehensive Safety Data Sheet (SDS) is not publicly available, the hazard profile of structurally related thiazole and carboxylic acid derivatives suggests that it may also cause skin and eye irritation.[2][3][4]

GHS Hazard Information: [1]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302: Harmful if swallowed.

  • Precautionary Statements: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound.[4][5] The following table summarizes the recommended PPE based on available data and general laboratory safety standards.[6][7]

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles. A face shield should be worn where splashing is a risk.[4][6]Protects against potential eye irritation from dust or splashes.[4][7]
Skin Protection Nitrile rubber gloves (inspect before use and change frequently). Chemical-resistant lab coat.[4][6]Minimizes skin contact and potential irritation.[4][8]
Respiratory Protection A NIOSH-approved respirator is recommended if handling solids that may generate dust, especially outside of a certified chemical fume hood.[4][8]Prevents inhalation of potentially harmful dust particles.
Footwear Closed-toe shoes.[7]Protects feet from spills and dropped objects.
Operational Plan: Step-by-Step Handling Procedures

All manipulations of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4][8]

  • Preparation:

    • Designate a specific work area within a chemical fume hood.[8]

    • Ensure the fume hood is functioning correctly.[8]

    • Assemble all necessary equipment, including spatulas, weigh boats, and appropriately labeled waste containers, before beginning work.[8]

  • Donning PPE:

    • Put on all required PPE as outlined in the table above.

  • Handling the Compound:

    • Weighing: Carefully weigh the solid compound on a weigh boat inside the fume hood to contain any dust.[8]

    • Transferring: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[8]

    • In Solution: When dissolving, add the solid to the solvent slowly to prevent splashing.[8]

  • Post-Handling:

    • Decontamination: Thoroughly clean all contaminated surfaces and equipment.[4]

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).[8]

    • Hand Washing: Wash hands thoroughly with soap and water after handling the compound.[2]

Disposal Plan

Dispose of all waste materials in accordance with federal, state, and local environmental regulations.[4]

  • Waste Collection:

    • Collect solid waste this compound in a dedicated and clearly labeled hazardous waste container.[2]

    • For solutions, collect in a labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.[3]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[2][9]

  • Storage:

    • Keep waste containers securely closed when not in use and store in a designated, well-ventilated waste accumulation area.[2][3]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for hazardous waste pickup.[9] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber.[4] Do not empty into drains.[4]

Emergency Procedures: Spill and Exposure
  • Minor Spill:

    • Evacuate the immediate area and ensure good ventilation.[2]

    • Contain the spill using an inert absorbent material like vermiculite or sand.[2]

    • Collect the absorbed material and any contaminated items into a sealed container for hazardous waste disposal.[2]

    • Decontaminate the spill area with soap and water.[2]

  • Exposure:

    • Skin Contact: Wash the affected area thoroughly with soap and water. If irritation occurs, seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: If swallowed, rinse mouth with water. Call a poison control center or seek immediate medical attention.[1]

Workflow and Logical Relationships

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling cluster_disposal Waste Management prep1 Conduct Risk Assessment prep2 Designate Work Area in Fume Hood prep1->prep2 prep3 Assemble Materials & Waste Containers prep2->prep3 hand1 Don Appropriate PPE prep3->hand1 hand2 Weigh and Transfer Compound hand1->hand2 hand3 Perform Experimental Work hand2->hand3 post1 Decontaminate Work Area & Equipment hand3->post1 disp1 Segregate and Label Hazardous Waste hand3->disp1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Reactant of Route 2
2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.